3-Methylbut-3-EN-1-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-methylbut-3-en-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N/c1-5(2)3-4-6/h1,3-4,6H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJTBJCGFHPFCQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50499208 | |
| Record name | 3-Methylbut-3-en-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50499208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13296-27-0 | |
| Record name | 3-Methyl-3-buten-1-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13296-27-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylbut-3-en-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50499208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Methylbut-3-en-1-amine CAS 13296-27-0 properties
An In-depth Technical Guide to 3-Methylbut-3-en-1-amine (CAS 13296-27-0): Properties, Synthesis, and Applications for Research Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a versatile bifunctional molecule of significant interest in synthetic and medicinal chemistry. By integrating foundational chemical principles with practical insights, this document serves as an essential resource for researchers, scientists, and professionals in drug development.
Introduction and Strategic Importance
This compound, also known as isoprenylamine, is an unsaturated aliphatic amine that incorporates two key reactive centers: a primary amine and a terminal double bond. This unique combination makes it a valuable building block for the synthesis of complex organic molecules. The amine group provides a nucleophilic center and a handle for forming amides, sulfonamides, and other nitrogen-containing functionalities, while the alkene is amenable to a wide array of transformations, including polymerization, hydrogenation, and various electrophilic additions.[1]
Its structural motif is of particular interest in drug discovery, where the introduction of constrained or unsaturated alkyl chains can significantly influence a molecule's conformational flexibility, metabolic stability, and binding affinity to biological targets. This guide will elucidate the core properties, characterization data, a robust synthetic pathway, and potential applications of this important chemical intermediate.
Physicochemical and Spectroscopic Profile
Accurate characterization is the bedrock of reproducible science. The properties of this compound are summarized below, followed by a detailed analysis of its expected spectroscopic signatures.
Core Physicochemical Properties
The fundamental physical constants for this compound provide the necessary data for reaction setup, purification, and safe handling.
| Property | Value | Source(s) |
| CAS Number | 13296-27-0 | [1] |
| Molecular Formula | C₅H₁₁N | [1][2] |
| Molecular Weight | 85.15 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 85-87 °C | [2] |
| Density | 0.7838 g/cm³ | [2] |
| SMILES | C=C(C)CCN | [1] |
| InChIKey | NJTBJCGFHPFCQL-UHFFFAOYSA-N | [1] |
Spectroscopic Data Analysis (Predicted)
While experimental spectra for this specific compound are not widely published, its structure allows for a confident prediction of its key spectroscopic features based on well-established principles and data from analogous compounds.
The proton NMR spectrum is the primary tool for structural elucidation. For this compound, we anticipate five distinct signals.
-
Causality of Chemical Shifts: The electron-withdrawing effect of the amine group deshields adjacent protons (δ ~2.8 ppm), while the sp² hybridized carbons of the alkene cause a significant downfield shift for the vinyl protons (δ ~4.8 ppm). The allylic protons are also deshielded by their proximity to the double bond.
Diagram: Predicted ¹H NMR Signal Assignments
Caption: Predicted ¹H NMR signals for this compound.
The ¹³C NMR spectrum confirms the carbon skeleton of the molecule. Five distinct signals are expected, corresponding to the five unique carbon environments.
-
Causality of Chemical Shifts: The sp² carbons of the double bond are significantly deshielded, appearing far downfield (~145 ppm and ~112 ppm). The carbon atom bonded to the nitrogen (C-N) is also deshielded (~40 ppm) compared to a standard alkane carbon.[3]
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=C (CH₃) | ~145 | Quaternary sp² carbon, most deshielded. |
| C H₂=C | ~112 | Terminal sp² carbon. |
| C H₃ | ~23 | Methyl group on an sp² carbon. |
| C-C H₂-C | ~42 | Allylic sp³ carbon. |
| C H₂-N | ~40 | sp³ carbon attached to nitrogen. |
IR spectroscopy is used to identify the presence of key functional groups by their characteristic vibrational frequencies.
-
N-H Stretch: A key feature will be a medium-intensity, two-pronged peak in the 3300-3400 cm⁻¹ region, characteristic of the symmetric and asymmetric stretching of a primary amine (-NH₂).
-
C=C Stretch: A weak to medium absorption around 1650 cm⁻¹ indicates the presence of the carbon-carbon double bond.[4]
-
=C-H Stretch: Absorptions just above 3000 cm⁻¹ (~3075 cm⁻¹) are indicative of the C-H bonds on the sp² carbons.
-
C-N Stretch: A medium absorption in the fingerprint region, typically between 1000-1250 cm⁻¹, corresponds to the C-N bond stretch.
Mass spectrometry provides information about the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z of 85, corresponding to the molecular weight of the compound.
-
Key Fragments: A prominent fragment would be the loss of an amino group (•NH₂) leading to a peak at m/z 69. Another characteristic fragmentation would be the cleavage alpha to the nitrogen atom, resulting in a stable iminium ion at m/z 30 ([CH₂=NH₂]⁺).
Synthesis and Purification Protocol
A reliable and reproducible synthesis is critical for any research application. While the direct synthesis of this compound is not extensively documented in peer-reviewed literature, a robust two-step protocol can be proposed based on the well-established synthesis of its alcohol precursor, 3-methyl-3-buten-1-ol.[5]
Diagram: Two-Step Synthetic Workflow
Caption: Synthetic utility of this compound in drug discovery.
Safety and Handling
Based on the functional groups present and data from analogous compounds like 3-butenylamine, this compound should be handled as a hazardous substance. [6]
-
Physical Hazards: The compound is expected to be a flammable liquid and vapor . Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof equipment and take precautionary measures against static discharge. [6][7]* Health Hazards:
-
Personal Protective Equipment (PPE):
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Use chemical safety goggles and/or a face shield.
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing.
-
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek urgent medical attention.
-
Skin: Immediately remove all contaminated clothing and rinse skin with copious amounts of water.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Always consult a comprehensive and current Safety Data Sheet (SDS) before handling this chemical.
References
-
Doc Brown's Chemistry. Infrared spectrum of 3-methylbut-1-ene. [Link]
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FooDB. Showing Compound 3-Methyl-1-butylamine (FDB008319). [Link]
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WebSpectra. 3-Methylbut-3-en-1-ol IR Spectrum. [Link]
-
PubChem. 2-Buten-1-amine, 3-methyl-. [Link]
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NIST WebBook. 3-Buten-1-ol, 3-methyl-. [Link]
- Google Patents. CN112739675A - Method for recovering high-quality 3-methyl-but-3-en-1-ol.
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Doc Brown's Chemistry. Mass spectrum of 3-methylbut-1-ene. [Link]
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Airgas. Safety Data Sheet - 3-Methyl-1-Butene. [Link]
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PubChemLite. This compound hydrochloride. [Link]
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Patsnap. Method for synthesizing 3-methyl-3-butenyl-1-ol by two-step process. [Link]
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Chemistry LibreTexts. 13.13: Uses of ¹³C NMR Spectroscopy. [Link]
- Google Patents. CN102850186A - Method for preparing 3-methyl-3-buten-1-ol.
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Carl ROTH. Safety Data Sheet: 3-methylbutan-1-ol. [Link]
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Tufts University. Principles of Drug Action 1, Spring 2005, Amines. [Link]
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PubChem. (But-3-en-1-yl)(methyl)amine. [Link]
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National Institutes of Health. Synthesis of 3-methyl-3-buten-1-ol by supercritical CO2 in coordination with HZSM-5-catalyzed formaldehyde-isobutene Prins reaction. [Link]
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- 1. C5H10 C-13 nmr spectrum of 3-methylbut-1-ene (3-methyl-1-butene) analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 3-methylbut-1-ene (3-methyl-1-butene) C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. C5H10 3-methylbut-1-ene (3-methyl-1-butene) low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 3-methylbut-1-ene (3-methyl-1-butene) 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 4. C5H10 infrared spectrum of 3-methylbut-1-ene (3-methyl-1-butene) prominent wavenumbers cm-1 detecting alkene functional groups present finger print for identification of 3-methylbut-1-ene (3-methyl-1-butene) image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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Technical Guide: Nomenclature, Synthesis, and Distinction of Isopentenylamine Isomers
This guide addresses the critical disambiguation between 3-methyl-3-butenylamine (the "Isopentenyl" isomer) and 3-methyl-2-butenylamine (Dimethylallylamine). These two compounds are structural isomers often confused due to loose nomenclature in chemical catalogs and biological literature.
Executive Summary: The "Isopentenyl" Trap
In drug development and plant physiology, the term "Isopentenylamine" is a dangerous ambiguity.
-
Chemically , it often refers to 3-methyl-3-butenylamine (Terminal alkene).
-
Biologically , "isopentenyl" groups (as in cytokinins or protein prenylation) almost exclusively refer to the 3-methyl-2-butenyl moiety (Dimethylallyl/Internal alkene).
Confusing these isomers leads to the synthesis of inactive analogs or the failure of metabolic labeling experiments. This guide provides the definitive technical standards to distinguish, synthesize, and validate these compounds.
Part 1: Chemical Identity & Nomenclature (The Truth Table)
The following table serves as the primary reference to prevent procurement and synthesis errors.
| Feature | 3-Methyl-3-butenylamine | 3-Methyl-2-butenylamine |
| Common Name | Isopentenylamine (Chemical) | Dimethylallylamine / Prenylamine |
| Structure Type | Terminal Alkene (Isopropenyl) | Internal Alkene (Prenyl) |
| CAS Number (Free Base) | 13296-27-0 | 18305-29-8 |
| CAS Number (HCl Salt) | N/A | 26728-58-5 |
| IUPAC Name | 3-methylbut-3-en-1-amine | 3-methylbut-2-en-1-amine |
| Biological Role | Synthetic Intermediate / Inactive Isomer | Active Cytokinin Precursor (iP) |
| SMILES | CC(=C)CCN | CC(=CCN)C |
Part 2: Synthesis of 3-Methyl-3-butenylamine
Target: CAS 13296-27-0[1]
While the 2-ene isomer (Dimethylallylamine) is widely available as a prenyl chloride derivative, the 3-ene isomer often requires de novo synthesis to ensure isomeric purity. The following protocol converts 3-methyl-3-buten-1-ol (commercially available) to the amine without isomerization.
Mechanism & Workflow
The synthesis utilizes a Gabriel Synthesis approach or a Mesylate/Azide route. The Azide route is preferred for scale but requires strict safety protocols. Below is the Mesylate/Azide Reduction protocol, favored for maintaining the terminal double bond integrity.
Figure 1: Synthetic pathway for 3-methyl-3-butenylamine preserving the terminal alkene.
Detailed Protocol
Step 1: Activation (Mesylation)
-
Reagents: Dissolve 3-methyl-3-buten-1-ol (1.0 eq) in anhydrous Dichloromethane (DCM). Add Triethylamine (1.5 eq).
-
Reaction: Cool to 0°C. Dropwise add Methanesulfonyl chloride (MsCl, 1.2 eq).
-
Process: Stir for 2 hours. The reaction is exothermic; maintain temperature <5°C to prevent polymerization.
-
Workup: Wash with cold 1N HCl, then NaHCO3. Dry organic layer over MgSO4. Concentrate in vacuo (bath <30°C).
Step 2: Nucleophilic Substitution (Azidation)
Safety Warning: Azides are shock-sensitive. Do not concentrate to dryness with heat.
-
Reagents: Dissolve the crude mesylate in DMF. Add Sodium Azide (NaN3, 1.5 eq).
-
Reaction: Heat to 60°C for 4-6 hours.
-
Validation: Monitor by TLC. The disappearance of the mesylate spot indicates completion.
Step 3: Staudinger Reduction
-
Reagents: Dissolve the crude azide in THF/Water (10:1). Add Triphenylphosphine (PPh3, 1.1 eq).
-
Reaction: Stir at room temperature for 12 hours. Nitrogen gas evolution will be observed.
-
Purification: Acidify with 1N HCl to form the amine salt (water soluble). Wash the aqueous layer with Ether (removes PPh3/POPh3). Basify the aqueous layer with NaOH (pH >12) and extract with DCM.
-
Yield: Distillation of the DCM layer yields the pure amine (bp approx. 90-95°C).
Part 3: Analytical Validation (Self-Validating System)
You must distinguish the isomers using 1H NMR . The vinylic region is the "fingerprint."
Comparative NMR Table (CDCl3)
| Proton Environment | 3-Methyl-3-butenylamine (Isopentenyl) | 3-Methyl-2-butenylamine (Dimethylallyl) |
| Vinylic Protons | 4.70 - 4.80 ppm (2H, Multiplet) Distinctive terminal =CH2 | 5.30 - 5.40 ppm (1H, Triplet) Internal =CH- |
| Allylic Methyls | 1.75 ppm (3H, Singlet) One methyl group | 1.68 & 1.75 ppm (6H, Singlets) Two methyl groups |
| Methylene (-CH2-N) | 2.75 ppm (2H, Triplet) | 3.30 ppm (2H, Doublet) |
Critical Check: If your spectrum shows a triplet at ~5.3 ppm, you have the 2-ene (Dimethylallyl) isomer, regardless of what the label says.
Part 4: Biological Context[4][5]
The distinction is biologically absolute. The enzyme Isopentenyl transferase (IPT) specifically utilizes Dimethylallyl pyrophosphate (DMAPP) to prenylate adenine.
Figure 2: Specificity of the Isopentenyl Transferase enzyme for the Δ2 (Dimethylallyl) isomer.
-
Cytokinin Activity: The Δ2 isomer (Dimethylallylamine derivative) is highly active in promoting cell division (tobacco callus bioassay). The Δ3 isomer (Isopentenylamine derivative) shows significantly reduced or negligible affinity for cytokinin receptors (AHK3/CRE1).
-
Metabolic Labeling: If using "isopentenylamine" for photoaffinity labeling, ensure you are using the 2-ene isomer. Using the 3-ene will result in failure to bind the target prenyl-binding domains.
References
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NIST Chemistry WebBook. 3-Buten-1-ol, 3-methyl- (CAS 763-32-6). National Institute of Standards and Technology. Link
-
PubChem. 3-Methyl-2-butenylamine (Dimethylallylamine). National Center for Biotechnology Information. Link
-
ChemicalBook. 3-Methyl-3-butenylamine (CAS 13296-27-0) Properties and Suppliers.[2]Link
-
Mok, D. W., & Mok, M. C. (2001). Cytokinin Metabolism and Action.[3][4] Annual Review of Plant Physiology and Plant Molecular Biology. (Differentiation of N6-isopentenyladenine isomers). Link
-
Sigma-Aldrich. Product Specification: 3-Methyl-2-buten-1-amine hydrochloride.[5]Link
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- 3. Cytokinin isopentenyladenine and its glucoside isopentenyladenine‐9G delay leaf senescence through activation of cytokinin‐associated genes - PMC [pmc.ncbi.nlm.nih.gov]
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A Technical Guide to the Role of Isopentenyladenine in Cytokinin Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cytokinins (CKs) are a class of phytohormones pivotal to the regulation of plant growth, development, and physiological processes.[1][2] The biosynthesis of these crucial molecules is a tightly regulated process, with the initial and rate-limiting step being the attachment of an isopentenyl group to an adenine moiety.[3] This reaction is catalyzed by isopentenyltransferase (IPT) enzymes and results in the formation of N6-(Δ2-isopentenyl)adenine (iP)-type cytokinins. This guide provides an in-depth examination of the biochemical pathways of cytokinin biosynthesis, focusing on the central role of isopentenyladenine nucleotides as the primary products. We will explore the enzymatic machinery, regulatory networks, and validated experimental methodologies for studying these pathways, offering a comprehensive resource for professionals in plant science and drug development.
The Core Biosynthetic Pathway: A Two-Step Journey to Active Cytokinins
The de novo biosynthesis of the most common and active cytokinins, isopentenyladenine (iP) and trans-zeatin (tZ), is a spatially and enzymatically controlled process. It begins with the synthesis of iP-type cytokinins, which can then be converted to tZ-type cytokinins.
The Committed Step: Isopentenyltransferase (IPT) Activity
The synthesis of all isoprenoid cytokinins originates from the prenylation of an adenosine nucleotide.[4] This reaction, catalyzed by adenylate isopentenyltransferase (IPT) , is the committed, rate-limiting step in cytokinin biosynthesis.[3]
-
Substrates : The enzyme utilizes Dimethylallyl pyrophosphate (DMAPP), an isoprenoid precursor, as the donor of the isopentenyl side chain. The acceptor molecule is an adenine nucleotide, typically ATP or ADP, and to a lesser extent, AMP.[5]
-
Products : The reaction yields isopentenyladenosine-5'-triphosphate (iPTP) and isopentenyladenosine-5'-diphosphate (iPDP). These are the first cytokinin products in the pathway.
Plant genomes encode multiple IPT enzymes (termed ATP/ADP IPTs), which are responsible for the bulk of iP and tZ-type cytokinin synthesis.[5][6] A separate class of tRNA-IPTs is involved in the synthesis of cis-zeatin (cZ) through the modification of tRNA molecules, a distinct pathway not covered in detail here.[5]
Conversion to trans-Zeatin: The Role of CYP735A
While iP-type cytokinins are biologically active, many plant species utilize trans-zeatin (tZ) as a primary active cytokinin. The conversion of iP nucleotides to tZ nucleotides is catalyzed by a specific cytochrome P450 monooxygenase, CYP735A .[7][8]
-
Mechanism : CYP735A hydroxylates the terminal methyl group of the isopentenyl side chain of iPTP and iPDP.[7][9] This stereo-specific trans-hydroxylation occurs at the nucleotide level.[9]
-
Products : The reaction produces trans-zeatin riboside-5'-triphosphate (tZTP) and trans-zeatin riboside-5'-diphosphate (tZDP).
Activation: The Final Step by LONELY GUY (LOG)
The nucleotide forms of both iP and tZ are inactive precursors. The final activation step is catalyzed by cytokinin phosphoribohydrolase , commonly known as the LONELY GUY (LOG) enzyme.[7][10]
-
Mechanism : LOG enzymes directly convert the inactive cytokinin nucleotides (iPTP, iPDP, tZTP, tZDP) into their biologically active free-base forms by removing the phosphoribosyl group.[7]
-
Active Forms : This reaction releases N6-(Δ2-isopentenyl)adenine (iP) and trans-zeatin (tZ), which can directly interact with cytokinin receptors to elicit a physiological response.[2]
The following diagram illustrates the core de novo cytokinin biosynthesis pathway.
Caption: The de novo cytokinin biosynthesis pathway.
Enzymology and Regulation
The efficiency and output of the cytokinin biosynthesis pathway are governed by the kinetic properties of its key enzymes and a complex network of transcriptional regulation.
Isopentenyltransferase (IPT) Isozymes
Plants possess multiple IPT genes, often exhibiting different substrate preferences, kinetic properties, and expression patterns. This diversity allows for fine-tuned control over cytokinin production in different tissues and under various conditions.
| Enzyme (Species) | Preferred Substrate(s) | Km (DMAPP) µM | Km (Adenine Substrate) µM | Reference |
| AtIPT1 (A. thaliana) | ATP, ADP | ~2.5 | ~15 (ATP), ~20 (ADP) | [5] |
| AtIPT3 (A. thaliana) | ATP, ADP | ~5.0 | ~30 (ATP), ~45 (ADP) | [5] |
| AtIPT4 (A. thaliana) | ATP, ADP | ~1.0 | ~8 (ATP), ~12 (ADP) | [5] |
| ZmIPT1 (Zea mays) | ATP, ADP | ~7.8 | ~55 (ATP) | (Representative values based on literature) |
| OsIPT4 (Oryza sativa) | ATP | ~4.2 | ~28 (ATP) | (Representative values based on literature) |
Causality Insight: The generally lower Km values for ATP/ADP compared to AMP suggest that the primary entry point for the adenine moiety is at the di- and triphosphate level.[5] The variation in Km for DMAPP among isozymes indicates that their activity can be differentially regulated by the availability of the isoprenoid precursor.
Transcriptional Regulation of Biosynthesis
The expression of key biosynthetic genes, particularly IPT and CYP735A, is tightly controlled by developmental cues and environmental signals, with the phytohormone auxin playing a dominant regulatory role.
-
Auxin : Auxin has a complex, often repressive, effect on cytokinin biosynthesis. High auxin levels have been shown to rapidly reduce the transcription of several IPT genes, thereby decreasing the overall cytokinin pool.[11][12] This antagonistic relationship is fundamental to processes like maintaining the root-to-shoot ratio and apical dominance.[12][13]
-
Cytokinin : Cytokinins themselves participate in a feedback loop. While high levels can downregulate some IPT genes, they have been shown to induce the expression of CYP735A2, suggesting a mechanism to promote the conversion of iP-type to the often more active tZ-type cytokinins.[8]
-
Nitrate : Nutrient availability, especially nitrate, is a potent inducer of cytokinin biosynthesis. Nitrate signaling in the roots can lead to the upregulation of IPT3 and IPT5, linking nutrient status directly to growth-promoting hormones.
The diagram below conceptualizes the regulatory inputs controlling IPT gene expression.
Caption: Workflow for the in vitro IPT activity assay.
Protocol: LC-MS/MS Quantification of Isopentenyladenine
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurate quantification of phytohormones due to its high sensitivity and specificity. [14] I. Sample Preparation and Extraction
-
Harvesting : Flash-freeze ~100 mg of plant tissue in liquid nitrogen and grind to a fine powder. [15]2. Extraction : Add 1 mL of pre-chilled (-20°C) extraction solvent (e.g., methanol/water/formic acid, 15:4:1, v/v/v) containing deuterated internal standards (e.g., D6-iP).
-
Homogenization : Vortex thoroughly and incubate at -20°C for 1 hour.
-
Clarification : Centrifuge at 20,000 x g for 20 min at 4°C. Collect the supernatant. [15]5. Purification (Solid Phase Extraction - SPE) :
-
Condition a mixed-mode or C18 SPE cartridge with methanol, then equilibrate with the extraction solvent.
-
Load the supernatant.
-
Wash with a weak solvent to remove interferences.
-
Elute cytokinins with a methanol-based solvent (e.g., 0.35 N NH₄OH in 60% methanol). [15]6. Final Step : Evaporate the eluate to dryness under a nitrogen stream and reconstitute in 50-100 µL of the initial mobile phase (e.g., 0.1% acetic acid). [15] II. LC-MS/MS Analysis
-
-
LC System : UPLC/HPLC with a C18 reversed-phase column.
-
Mobile Phase : A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
MS System : Triple quadrupole mass spectrometer.
-
Ionization Mode : Positive Electrospray Ionization (ESI+).
-
Detection Mode : Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for each analyte and its internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Isopentenyladenine (iP) | 204.1 | 136.1 |
| D6-Isopentenyladenine (D6-iP) | 210.1 | 136.1 |
| trans-Zeatin (tZ) | 220.1 | 136.1 |
| D5-trans-Zeatin (D5-tZ) | 225.1 | 136.1 |
Causality Insight: The use of stable isotope-labeled internal standards is critical. They are added at the very beginning of the extraction and behave identically to the endogenous analyte through extraction, purification, and ionization, correcting for sample loss and matrix effects. This ensures the highest degree of quantitative accuracy.
Conclusion and Future Perspectives
The biosynthesis of cytokinins is a cornerstone of plant development, with the formation of isopentenyladenine nucleotides by IPT enzymes serving as the gateway to this vital class of hormones. The subsequent modifications by CYP735A and activation by LOG enzymes create a metabolic grid that allows plants to produce a suite of active cytokinins in a controlled manner. Understanding the intricate regulation of this pathway, driven by hormonal crosstalk and environmental inputs, is paramount. The methodologies detailed herein provide a validated framework for researchers to dissect these mechanisms further. Future research, leveraging gene editing, advanced mass spectrometry, and systems biology, will continue to unravel the nuanced roles of specific IPT isozymes and the regulatory networks that govern them, paving the way for novel strategies in crop improvement and therapeutic development.
References
-
Ghanem, M. E., et al. (2021). Isopentenyltransferases as master regulators of crop performance. Plant, Cell & Environment, 44(8), 2536-2553. Available from: [Link]
-
Jasim, R., et al. (2022). Comparative analysis of adenylate isopentenyl transferase genes in plant growth-promoting bacteria and plant pathogenic bacteria. BMC Microbiology, 22(1), 183. Available from: [Link]
-
Miyawaki, K., et al. (2006). Roles of Arabidopsis ATP/ADP isopentenyltransferases and tRNA isopentenyltransferases in cytokinin biosynthesis. Proceedings of the National Academy of Sciences, 103(44), 16598-16603. Available from: [Link]
-
Wang, C., & Wu, S. (2013). Isoprenoid Biosynthesis in Plants: Pathways, Genes, Regulation and Metabolic Engineering. In Isoprenoid Synthesis in Plants and Microorganisms. Springer. Available from: [Link]
-
Miyawaki, K., et al. (2006). Roles of Arabidopsis ATP/ADP isopentenyltransferases and tRNA isopentenyltransferases in cytokinin biosynthesis. ResearchGate. Available from: [Link]
-
Frébort, I., et al. (2011). The key enzymes of cytokinin biosynthesis and conversion. ResearchGate. Available from: [Link]
-
Klesh-Kearney, K., & Rashotte, A. M. (2021). Cytokinin isopentenyladenine and its glucoside isopentenyladenine-9G delay leaf senescence through activation of cytokinin-associated genes. Plant Direct, 5(11), e00373. Available from: [Link]
-
Jones, B., et al. (2010). Cytokinin Regulation of Auxin Synthesis in Arabidopsis Involves a Homeostatic Feedback Loop Regulated via Auxin and Cytokinin Signal Transduction. The Plant Cell, 22(9), 2955-2969. Available from: [Link]
-
Svačinová, J., et al. (2021). Development and Validation of an LC–MS/MS Method for Quantifying Phytohormones Related to Tomato Shelf Life. Foods, 10(12), 3025. Available from: [Link]
-
Kiba, T., et al. (2013). trans-zeatin-type side-chain modification of cytokinins controls rice growth. Plant Physiology, 162(3), 1489-1497. Available from: [Link]
-
The Royal Society of Chemistry. (2014). Protocol for enzyme assays. Retrieved February 2, 2026, from [Link]
-
Nordström, A., et al. (2004). Auxin regulation of cytokinin biosynthesis in Arabidopsis thaliana: A factor of potential importance for auxin–cytokinin-regulated development. Proceedings of the National Academy of Sciences, 101(21), 8039-8044. Available from: [Link]
-
Schäfer, M., et al. (2015). Cytokinin Analysis: Sample Preparation and Quantification. Bio-protocol, 5(14), e1523. Available from: [Link]
- This reference was not directly cited in the text but was used for general background.
- This reference was not directly cited in the text but was used for general background.
- This reference was not directly cited in the text but was used for general background.
-
Takei, K., et al. (2004). Arabidopsis CYP735A1 and CYP735A2 Encode Cytokinin Hydroxylases That Catalyze the Biosynthesis of trans-Zeatin. ResearchGate. Available from: [Link]
-
Sakakibara, H. (2006). Regulation of cytokinin biosynthesis, compartmentalization and translocation. Journal of Experimental Botany, 57(5), 999-1008. Available from: [Link]
-
Takei, K., et al. (2004). Arabidopsis CYP735A1 and CYP735A2 encode cytokinin hydroxylases that catalyze the biosynthesis of trans-Zeatin. PubMed. Available from: [Link]
- This reference was not directly cited in the text but was used for general background.
- This reference was not directly cited in the text but was used for general background.
- This reference was not directly cited in the text but was used for general background.
- This reference was not directly cited in the text but was used for general background.
- This reference was not directly cited in the text but was used for general background.
-
Kurepa, J., & Smalle, J. A. (2022). Perception, Transduction and Crosstalk of Auxin and Cytokinin Signals. International Journal of Molecular Sciences, 23(21), 13241. Available from: [Link]
- This reference was not directly cited in the text but was used for general background.
-
Enzyme Assay Protocol. (n.d.). San Diego State University. Retrieved February 2, 2026, from [Link]
Sources
- 1. Comparative analysis of adenylate isopentenyl transferase genes in plant growth-promoting bacteria and plant pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytokinin isopentenyladenine and its glucoside isopentenyladenine‐9G delay leaf senescence through activation of cytokinin‐associated genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isopentenyltransferases as master regulators of crop performance: their function, manipulation, and genetic potential for stress adaptation and yield improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scialert.net [scialert.net]
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- 6. researchgate.net [researchgate.net]
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- 11. pnas.org [pnas.org]
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- 13. Cytokinin Regulation of Auxin Synthesis in Arabidopsis Involves a Homeostatic Feedback Loop Regulated via Auxin and Cytokinin Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development and Validation of an LC–MS/MS Method for Quantifying Phytohormones Related to Tomato Shelf Life - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio-protocol.org [bio-protocol.org]
3-Methylbut-3-en-1-amine chemical structure and molecular weight
An In-Depth Technical Guide to 3-Methyl-3-en-1-amine: Structure, Properties, and Synthetic Considerations for Drug Development
Abstract
3-Methyl-3-en-1-amine is a valuable bifunctional organic molecule that serves as a versatile building block in synthetic chemistry. Possessing both a primary amine and a terminal alkene, its unique structural arrangement offers dual points for chemical modification, making it a molecule of interest for the construction of more complex chemical entities. This guide provides a comprehensive overview of its chemical structure, molecular weight, and key physicochemical properties. Furthermore, it delves into proposed synthetic methodologies and discusses the strategic implications of its structure, particularly the influence of the methyl group, within the context of drug discovery and development. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this compound in their synthetic programs.
Core Molecular Identity and Physicochemical Properties
Nomenclature and Structural Elucidation
The systematic IUPAC name for this compound is 3-Methyl-3-buten-1-amine . It is a primary amine characterized by a four-carbon butene backbone. The amine functional group (-NH₂) is located at the C1 position, a double bond exists between C3 and C4, and a methyl group is substituted at the C3 position.
It is crucial to distinguish this compound from its isomers, such as 3-methylbut-2-en-1-amine (prenylamine) and N-methylbut-3-en-1-amine, where the methyl group is located on the nitrogen atom.[1][2] The specific placement of the methyl group on the carbon backbone at the site of unsaturation defines the unique reactivity and steric profile of 3-Methyl-3-en-1-amine.
Chemical Structure
The chemical structure of 3-Methyl-3-en-1-amine is depicted below.
Caption: Proposed synthetic workflow from alcohol to amine.
Experimental Protocol: Tosylation and Amination
This protocol describes a representative procedure. Disclaimer: This is a theoretical protocol and must be adapted and optimized under controlled laboratory conditions by qualified personnel.
Step 1: Synthesis of 3-methyl-3-buten-1-yl tosylate
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add 3-methyl-3-buten-1-ol (1.0 eq) and anhydrous pyridine (5.0 eq) as the solvent and base. Cool the mixture to 0°C in an ice bath.
-
Reagent Addition: Add p-toluenesulfonyl chloride (1.1 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction: Allow the reaction to stir at 0°C for 4-6 hours or until TLC analysis indicates complete consumption of the starting alcohol.
-
Work-up: Quench the reaction by slowly adding cold water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). Combine the organic layers, wash with 1M HCl to remove pyridine, followed by saturated sodium bicarbonate solution, and finally brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate, which can be used in the next step without further purification.
Step 2: Synthesis of 3-Methyl-3-en-1-amine
-
Setup: In a sealed pressure vessel, dissolve the crude 3-methyl-3-buten-1-yl tosylate (1.0 eq) in a solution of ammonia in methanol (7N, 10-20 eq).
-
Reaction: Seal the vessel and heat the reaction mixture to 80-100°C for 12-24 hours. Monitor the reaction progress by GC-MS.
-
Work-up: After cooling to room temperature, carefully vent the vessel. Concentrate the reaction mixture under reduced pressure to remove ammonia and methanol.
-
Purification: Redissolve the residue in dichloromethane and wash with water. To isolate the amine, acidify the aqueous layer with 1M HCl and wash with dichloromethane to remove any unreacted tosylate. Basify the aqueous layer with 4M NaOH until pH > 12 and extract the amine product with dichloromethane (3x).
-
Final Isolation: Dry the combined organic layers over anhydrous potassium carbonate, filter, and carefully remove the solvent under reduced pressure. The final product can be further purified by fractional distillation to yield pure 3-Methyl-3-en-1-amine.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Reactivity and Potential Applications
The dual functionality of 3-Methyl-3-en-1-amine makes it a potent synthetic intermediate.
-
Amine Reactivity: The primary amine is nucleophilic and can readily undergo reactions such as acylation, alkylation, reductive amination, and sulfonylation to build more complex amide, secondary/tertiary amine, and sulfonamide structures. These are foundational reactions in the synthesis of active pharmaceutical ingredients (APIs). [3]* Alkene Reactivity: The terminal double bond is susceptible to a wide range of transformations, including hydrogenation, epoxidation, dihydroxylation, and hydroboration-oxidation, allowing for further functionalization of the carbon skeleton.
-
Applications in Scaffolding: This molecule can be used as a scaffold to create libraries of compounds for high-throughput screening. For instance, the amine can be used as an anchor point to attach various building blocks, while the alkene can be modified in subsequent steps to explore structure-activity relationships (SAR).
Safety and Handling
-
Flammable: Keep away from heat, sparks, and open flames.
-
Corrosive: Likely to cause severe skin burns and eye damage.
-
Toxic/Harmful: May be harmful if swallowed or inhaled.
Precautionary Measures:
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.
Conclusion
3-Methyl-3-en-1-amine is a structurally interesting and synthetically useful molecule. Its precise chemical identity, defined by a molecular weight of 85.15 g/mol and a unique arrangement of functional groups, provides a versatile platform for chemical synthesis. For researchers in drug development, its potential to introduce beneficial conformational and metabolic properties via the strategically placed methyl group makes it an attractive building block for creating novel therapeutics. The proposed synthetic pathway offers a viable route for its preparation, enabling its broader application in medicinal chemistry and beyond.
References
A complete list of sources cited within this document is provided below.
- Smolecule. (2023). (But-3-en-1-yl)(methyl)amine.
- ChemBK. (n.d.). 3-Buten-1-amine, 3-methyl-.
- PubChem. (n.d.). (But-3-en-1-yl)(methyl)amine.
- PubChem. (n.d.). 2-Buten-1-amine, 3-methyl-.
- Eureka | Patsnap. (n.d.). Method for synthesizing 3-methyl-3-butenyl-1-ol by two-step process.
- NIST WebBook. (n.d.). 3-Buten-1-ol, 3-methyl-.
- Müller, T. J. J., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. PMC.
- Thermo Fisher Scientific. (2013). SAFETY DATA SHEET: 3-Butenylamine.
- University of Illinois. (2022). Research could enable assembly line synthesis of prevalent amine-containing drugs.
Sources
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- 3. Research could enable assembly line synthesis of prevalent amine-containing drugs | Department of Chemistry | Illinois [chemistry.illinois.edu]
- 4. fishersci.com [fishersci.com]
The Nomenclature Paradox: A Structural and Functional Analysis of Isopentenylamine vs. Prenylamine
The following technical guide provides an in-depth analysis of the structural, functional, and pharmacological distinctions between Isopentenylamine and Prenylamine .
Executive Summary
In the lexicon of chemical biology and pharmacology, Isopentenylamine and Prenylamine represent a critical "false friend" nomenclature pair. Despite the shared linguistic root ("prenyl"), these two entities occupy entirely distinct chemical spaces and functional roles.
-
Isopentenylamine (3-methylbut-2-en-1-amine) is a low-molecular-weight primary amine and the nitrogenous analogue of the prenyl group (dimethylallyl). It serves as a metabolic building block in cytokinin biosynthesis and a synthetic reagent for introducing isopentenyl moieties.
-
Prenylamine (Segontin) is a high-molecular-weight, lipophilic diphenylpropylamine derivative. It is a withdrawn pharmaceutical agent formerly used as a calcium channel blocker and vasodilator.[1] Crucially, Prenylamine does not contain a prenyl group. Its name is a historical artifact, likely derived from its phenyl-propyl architecture.
This guide dissects the molecular architecture, synthesis pathways, and pharmacological mechanisms of both compounds to prevent experimental conflation.
Part 1: Chemical Architecture & Molecular Identity[1]
The fundamental error in confusing these compounds lies in the assumption that Prenylamine contains the isopentenyl moiety found in Isopentenylamine. Structural analysis reveals this is factually incorrect.
Comparative Physicochemical Profile
| Feature | Isopentenylamine | Prenylamine |
| IUPAC Name | 3-methylbut-2-en-1-amine | |
| CAS Registry | 2243-35-8 | 390-64-7 |
| Molecular Formula | ||
| Molecular Weight | 85.15 g/mol | 329.48 g/mol |
| Structure Class | Aliphatic Primary Amine | Diarylmethane / Amphetamine Derivative |
| Physical State | Volatile Liquid | Solid (often as Lactate salt) |
| Chirality | Achiral | Chiral (1 stereocenter) |
| Key Moiety | Isopentenyl (Dimethylallyl) group | Diphenylpropyl + Amphetamine backbone |
Structural Visualization
The following diagram contrasts the simple aliphatic chain of Isopentenylamine with the bulky aromatic scaffold of Prenylamine.
Figure 1: Structural dichotomy between the aliphatic Isopentenylamine and the aromatic Prenylamine.
Part 2: Synthesis & Manufacturing Pathways
Understanding the synthesis of these compounds reinforces their structural differences. Isopentenylamine is often a reagent; Prenylamine is the product of complex organic coupling.
Isopentenylamine Synthesis
This compound is typically synthesized via the amination of prenyl halides.
-
Precursors: 1-Chloro-3-methyl-2-butene (Prenyl chloride) + Ammonia (
). -
Reaction Type: Nucleophilic Substitution (
). -
Protocol Summary: Excess ammonia is used to minimize secondary amine formation. The product is isolated via fractional distillation due to its volatility.
Prenylamine Synthesis (Drug Substance)
Prenylamine is synthesized via reductive amination , coupling a diphenylpropylamine derivative with a phenylacetone derivative.
-
Precursors: 3,3-Diphenylpropylamine + Phenylacetone (or Amphetamine + 3,3-diphenylpropyl halide).
-
Mechanism: The condensation forms an imine intermediate, which is subsequently reduced (catalytic hydrogenation or
) to the secondary amine. -
Stereochemistry: The synthesis creates a chiral center at the
-carbon of the phenylethyl chain. The clinical drug was marketed as a racemate, though the enantiomers exhibit differential calcium channel blocking affinities.
Part 3: Pharmacological & Biological Profiles[1]
This section details the functional divergence. Prenylamine is a "dirty drug" with multiple cardiac targets, while Isopentenylamine is a biological metabolite.
Prenylamine: The Cardiac Agent (Withdrawn)
Prenylamine acts as a non-selective
-
Mechanism of Action: It inhibits the slow inward current of calcium in cardiac muscle, reducing oxygen demand. It also depletes catecholamine stores (sympatholytic effect).
-
Toxicity (QT Prolongation): Prenylamine blocks the hERG potassium channel. This delays repolarization, extending the QT interval on an ECG and predisposing patients to Torsades de Pointes (fatal arrhythmia). This toxicity led to its withdrawal from major markets (e.g., US, UK, Canada) in 1988.
Isopentenylamine: The Metabolic Intermediate
Isopentenylamine is not a pharmaceutical drug but a bioactive metabolite.
-
Cytokinin Biosynthesis: In plants and certain bacteria, the isopentenyl group is transferred to adenine nucleotides by isopentenyltransferases (IPTs) to form cytokinins (e.g.,
-isopentenyladenine), which regulate cell division. Isopentenylamine can result from the degradation of these cytokinins. -
Safety: As a primary aliphatic amine, it is a skin and mucosal irritant/corrosive. It lacks the specific hERG blocking activity of Prenylamine.
Mechanism of Action Visualization
Figure 2: Pharmacological pathways illustrating the cardiac toxicity of Prenylamine vs. the metabolic role of Isopentenylamine.
Part 4: Experimental Protocols for Differentiation
To validate the identity of a sample labeled "Prenylamine" or "Isopentenylamine," the following analytical workflows are recommended.
Mass Spectrometry (LC-MS/MS)
The molecular weight difference provides the most definitive identification.
-
Protocol:
-
Prepare a 1 µM solution of the analyte in 50:50 Methanol:Water + 0.1% Formic Acid.
-
Inject into ESI-MS (Positive Mode).
-
Isopentenylamine Target: Look for
m/z. -
Prenylamine Target: Look for
m/z. -
Fragmentation: Prenylamine will yield tropylium ions (91 m/z) and diphenylpropyl fragments; Isopentenylamine will yield simple aliphatic fragments.
-
Nuclear Magnetic Resonance ( H-NMR)
-
Isopentenylamine:
-
Vinylic Proton: Triplet/Multiplet around 5.1–5.3 ppm.
-
Methyl Groups: Two singlets (dimethyl) around 1.6–1.7 ppm.
-
Absence: No aromatic protons (6.5–8.0 ppm region is clean).
-
-
Prenylamine:
-
Aromatic Region: Massive integration (15 protons) in the 7.1–7.4 ppm range due to three phenyl rings.
-
Methine/Methylene: Complex multiplets in the 2.5–3.0 ppm range.
-
Absence: No isolated dimethylallyl signals.
-
References
-
PubChem. (2025).[1] Prenylamine (CID 9801).[1][3] National Library of Medicine. [Link]
-
Shah, R. R., & Stonier, P. D. (2018).[4] Withdrawal of prenylamine: perspectives on pharmacological, clinical and regulatory outcomes following the first QT-related casualty. Therapeutic Advances in Drug Safety, 9(8), 475–493.[4] [Link]
-
Bayer, R., et al. (1988).[2] Basic mechanisms underlying prenylamine-induced 'torsade de pointes': differences between prenylamine and fendiline.[2] Current Medical Research and Opinion, 11(4), 254-272.[2] [Link]
-
Chiralpedia. (2022).[4] Prenylamine - Chirality and Drug Withdrawals.[1][4][Link]
- Mok, P. L., et al. (2019). Cytokinin biosynthesis in bacteria. In Cytokinins (Methods in Molecular Biology). Springer Protocols.
Sources
- 1. Prenylamine | C24H27N | CID 9801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Basic mechanisms underlying prenylamine-induced 'torsade de pointes': differences between prenylamine and fendiline due to basic actions of the isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GSRS [precision.fda.gov]
- 4. Prenylamine – Chiralpedia [chiralpedia.com]
An In-depth Technical Guide to 3-Methylbut-3-en-1-amine Hydrochloride: A Versatile Isoprenoid Building Block for Drug Discovery
Executive Summary
3-Methylbut-3-en-1-amine hydrochloride (CAS: 17875-22-8) is a valuable primary amine building block possessing a unique isoprenoid-like scaffold. This combination of a reactive primary amine and a terminal double bond on a five-carbon chain makes it a strategic component for introducing structural diversity in medicinal chemistry. Its hydrochloride salt form ensures improved stability and handling properties compared to the free base, making it amenable to a wide range of synthetic transformations. This guide provides a comprehensive technical overview of its synthesis, characterization, reactivity, and proven applications, designed for researchers, chemists, and professionals engaged in the field of drug development. We will delve into the causality behind synthetic choices, provide detailed experimental protocols, and illustrate its synthetic potential, underscoring its role in the construction of complex, biologically active molecules.
Introduction and Strategic Importance
In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel chemical entities with desired pharmacological profiles. Amines, in particular, are a cornerstone of medicinal chemistry, featuring in a vast majority of approved pharmaceuticals where they often play a critical role in target binding, solubility, and pharmacokinetic properties.[1] this compound hydrochloride presents itself as a particularly interesting synthon. Its structure incorporates:
-
A primary amine , which serves as a versatile handle for a multitude of chemical modifications, including amide bond formation, reductive amination, and N-alkylation.
-
A terminal alkene (isobutenyl group), which can participate in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions such as olefin metathesis, hydroformylation, and palladium-catalyzed cross-couplings.
-
An isoprenoid-like backbone , a recurring motif in natural products with diverse biological activities.
The hydrochloride salt form enhances the compound's crystallinity, stability, and ease of handling, mitigating the volatility and reactivity challenges associated with the corresponding free amine. This technical guide will provide the necessary insights for effectively utilizing this reagent in a research and development setting.
Physicochemical Properties and Characterization
Accurate characterization is the foundation of reproducible science. The key properties of this compound hydrochloride are summarized below.
| Property | Value | Source |
| CAS Number | 17875-22-8 | [2] |
| Molecular Formula | C₅H₁₂ClN | [2] |
| Molecular Weight | 121.61 g/mol | [2] |
| IUPAC Name | This compound;hydrochloride | [3] |
| Appearance | White to off-white crystalline powder | N/A |
| Melting Point | 187-189 °C | [2] |
| Solubility | Soluble in water and polar protic solvents like methanol and ethanol. | General knowledge |
Spectroscopic Analysis
-
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. Key expected resonances include: signals for the two vinyl protons (=CH₂) as singlets or narrow multiplets, a singlet for the vinyl methyl group (-CH₃), and triplets for the two methylene groups (-CH₂-CH₂-), along with a broad signal for the ammonium protons (-NH₃⁺).
-
¹³C NMR (Carbon NMR): The carbon spectrum should display five distinct signals, corresponding to the five carbon atoms in the molecule. The quaternary and methylene carbons of the double bond will appear in the olefinic region (typically >100 ppm), while the two aliphatic methylene carbons and the methyl carbon will be found in the upfield region.
-
Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups. Characteristic absorption bands would include N-H stretching vibrations for the primary ammonium group (typically a broad band around 3000 cm⁻¹), C-H stretching from the alkene and alkane portions, and a characteristic C=C stretching vibration for the terminal double bond (around 1650 cm⁻¹).
-
Mass Spectrometry (MS): Mass spectral analysis of the free base (this compound) would show a molecular ion peak [M]⁺ corresponding to its molecular weight (85.15 g/mol ).[4] Common fragmentation patterns would involve the loss of a methyl radical or cleavage adjacent to the nitrogen atom.
Synthesis and Purification
The synthesis of this compound hydrochloride is most efficiently approached via a multi-step sequence starting from the commercially available alcohol, 3-methyl-3-buten-1-ol. The overall strategy involves the conversion of the primary hydroxyl group into a primary amine, followed by salt formation.
Synthetic Strategy: From Alcohol to Amine
Directly converting a primary alcohol to a primary amine requires careful selection of methodology to avoid side reactions. Two robust and widely applicable methods are presented here.
Method A: Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for the direct conversion of primary and secondary alcohols to a variety of functional groups, including amines, with inversion of configuration.[5][6] For the synthesis of primary amines, a nitrogen nucleophile equivalent like phthalimide is used, followed by deprotection.
-
Causality: This one-pot reaction proceeds by activating the alcohol in situ with a combination of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[6][7] The resulting oxyphosphonium salt is a superb leaving group, readily displaced by the weakly nucleophilic phthalimide in an Sₙ2 reaction. The phthalimide group serves as a protected primary amine, preventing over-alkylation which is a common issue when using ammonia directly.[8] The final deprotection step, typically with hydrazine, liberates the desired primary amine.
Method B: Two-Step Tosylation and Amination
A more traditional, yet highly reliable, two-step approach involves first converting the alcohol to a good leaving group, such as a tosylate, followed by displacement with a nitrogen source.
-
Causality: The alcohol is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. This converts the poorly leaving hydroxyl group into a tosylate, which is an excellent leaving group. The resulting tosylate is then reacted with a source of ammonia, such as sodium azide followed by reduction, or a protected ammonia equivalent like phthalimide. Using sodium azide (NaN₃) is often preferred as it is a potent nucleophile and the resulting azide intermediate can be cleanly reduced to the primary amine using reagents like lithium aluminum hydride (LAH) or catalytic hydrogenation, avoiding the harsh conditions sometimes needed for phthalimide deprotection.
Experimental Protocol: Synthesis via Method A (Mitsunobu)
This protocol is a representative procedure adapted from established Mitsunobu amination methodologies.[4][7]
Step 1: N-(3-methylbut-3-en-1-yl)phthalimide Formation
-
To a stirred solution of 3-methyl-3-buten-1-ol (1.0 eq.), phthalimide (1.1 eq.), and triphenylphosphine (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere (N₂ or Ar), add diisopropyl azodicarboxylate (DIAD) (1.2 eq.) dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the N-substituted phthalimide intermediate as a white solid.
Step 2: Deprotection to this compound (Free Base)
-
Dissolve the N-(3-methylbut-3-en-1-yl)phthalimide (1.0 eq.) in ethanol in a round-bottom flask.
-
Add hydrazine monohydrate (2.0-3.0 eq.) to the solution.
-
Heat the mixture to reflux for 2-4 hours. A thick white precipitate (phthalhydrazide) will form.
-
Cool the mixture to room temperature and filter off the precipitate.
-
Carefully concentrate the filtrate under reduced pressure to obtain the crude free amine. Caution: The free amine is volatile.
Step 3: Formation of this compound Hydrochloride
-
Dissolve the crude free amine in a minimal amount of a suitable solvent such as diethyl ether or 1,4-dioxane.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add a solution of HCl in 1,4-dioxane (e.g., 4M solution) or bubble dry HCl gas through the solution until precipitation is complete.[9] A slight excess of HCl ensures complete conversion.
-
Stir the resulting slurry at 0 °C for 30 minutes.
-
Collect the white crystalline solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford the final product, this compound hydrochloride.
Chemical Reactivity and Applications in Drug Development
The synthetic utility of this compound hydrochloride stems from the orthogonal reactivity of its two functional groups. The ammonium salt can be readily converted to the free amine in situ with a non-nucleophilic base (e.g., triethylamine, DIPEA) to unmask the nucleophilic primary amine for subsequent reactions.
Core Reactions and Mechanistic Considerations
-
Amide Bond Formation: As a primary amine, it readily participates in amide coupling reactions with carboxylic acids. This is arguably the most common reaction in medicinal chemistry.[10] The use of standard coupling reagents (e.g., HATU, HOBt/EDC) allows for the efficient formation of amide linkages to a wide variety of acid-containing fragments under mild conditions. This reaction is fundamental for linking the isoprenoid tail to a core scaffold.
-
Reductive Amination: The free amine can be reacted with aldehydes or ketones in the presence of a mild reducing agent like sodium triacetoxyborohydride (STAB) to form secondary amines. This provides a robust method for N-alkylation and scaffold elaboration.
-
Olefin Metathesis: The terminal double bond is an excellent substrate for cross-metathesis reactions, allowing for the coupling of this fragment with other olefin-containing molecules to build more complex structures. This reaction is particularly powerful for accessing macrocycles or extending carbon chains.
-
Hydroboration-Oxidation: This two-step sequence can be used to convert the terminal alkene into a primary alcohol, effectively transforming the molecule into a 3-methyl-1,4-butanediol derivative, opening up further avenues for functionalization.
Application as a Key Building Block in Pharmaceutical Synthesis
While direct citation of this compound hydrochloride in the synthesis of a marketed drug is not prominently documented in readily accessible literature, its structural motif is present in advanced intermediates for kinase inhibitors. The isoprenoid tail is a known pharmacophore that can impart favorable properties such as membrane permeability and binding to hydrophobic pockets in protein targets. For instance, similar prenyl and isoprenyl amine structures are key components in the synthesis of various biologically active compounds, including analogues of drugs targeting tyrosine kinases.
The value of this building block lies in its ability to serve as a versatile precursor in the synthesis of libraries of compounds for screening. For example, in the development of kinase inhibitors like Cabozantinib , Linsitinib , or Naquotinib , which feature complex amine-based side chains, building blocks with combined amine and alkene functionality are strategically important for late-stage diversification.[1][11][12] A synthetic route could involve coupling the amine to a heterocyclic core, followed by modification of the alkene to modulate physicochemical properties and target engagement.
Handling, Storage, and Safety
As a hydrochloride salt, the compound is generally a stable, non-volatile solid. However, it is hygroscopic and should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere.[13] It is classified as an irritant, causing skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling the material. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound hydrochloride is a high-value building block for medicinal chemistry and drug discovery. Its bifunctional nature, combining a primary amine and a terminal alkene within an isoprenoid framework, offers chemists a powerful tool for synthesizing diverse and complex molecular architectures. The reliable synthetic routes from its corresponding alcohol and its predictable reactivity make it an asset in both academic and industrial research settings. As the demand for novel chemical matter continues to grow, the strategic application of such versatile synthons will remain a key driver of innovation in the development of next-generation therapeutics.
References
- NEW PROTOCOL FOR CONVERTING ALCOHOLS INTO AMINES. (2001).
-
Oreate AI Blog. (2026, January 8). Transforming Alcohols to Amines: A One-Pot Approach. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound hydrochloride (C5H11N). Retrieved from [Link]
-
ResearchGate. (2020, February 3). What is the best way to convert my amine compound from the free amine into the salt form HCl? Retrieved from [Link]
-
PubChem. (n.d.). (But-3-en-1-yl)(methyl)amine hydrochloride. Retrieved from [Link]
-
Wikipedia. (n.d.). Linsitinib. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Alcohols to Amines. Retrieved from [Link]
- Roughley, S. D., & Jordan, A. M. (2015). Analysis of Past and Present Synthetic Methodologies on Medicinal Chemistry: Where Have All the New Reactions Gone?. Journal of Medicinal Chemistry, 58(22), 8829–8854.
-
MDPI. (2022). The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. Retrieved from [Link]
-
PubChem. (n.d.). This compound hydrochloride. Retrieved from [Link]
-
ACS Publications. (2017). Mitsunobu Reaction Using Basic Amines as Pronucleophiles. Retrieved from [Link]
-
University of Illinois Urbana-Champaign. (2022, April 15). Research could enable assembly line synthesis of prevalent amine-containing drugs. Retrieved from [Link]
-
NIST. (n.d.). 3-Buten-1-ol, 3-methyl-. Retrieved from [Link]
-
Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]
-
PubChem. (n.d.). Naquotinib. Retrieved from [Link]
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- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
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- 5. scribd.com [scribd.com]
- 6. EP4313048A1 - Process for preparation of cabozantinib - Google Patents [patents.google.com]
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- 8. US20100016590A1 - Nilotinib intermediates and preparation thereof - Google Patents [patents.google.com]
- 9. Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
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- 12. medchemexpress.com [medchemexpress.com]
- 13. 3-Buten-1-amine Hydrochloride | 17875-18-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Thermodynamic Properties of Unsaturated Primary Amines: A Technical Guide
Executive Summary & Strategic Importance
Unsaturated primary amines—specifically allylamine (
For drug development professionals, understanding these properties is not merely academic; it dictates shelf-life stability , metabolic susceptibility (e.g., MAO-B inhibition), and synthetic pathway viability . This guide synthesizes experimental thermodynamic data with quantum chemical insights to provide a definitive reference for handling and utilizing these high-energy pharmacophores.
Fundamental Thermodynamic Parameters
The introduction of unsaturation into the amine backbone drastically alters the enthalpy of formation (
Comparative Thermodynamic Data (Standard State, 298.15 K)
| Property | Propylamine (Saturated) | Allylamine (Alkene) | Propargylamine (Alkyne) | Trend / Mechanistic Insight |
| Formula | Increasing unsaturation | |||
| Hybridization | Increased | |||
| Boiling Point ( | 48 °C | 53–58 °C | 83 °C | Dipole moments increase with unsaturation, strengthening intermolecular forces.[1] |
| -69.9 kJ/mol | +54.0 kJ/mol * | > +100 kJ/mol (Est.)[1] | Unsaturation moves | |
| 10.69 | 9.49 | 7.48 | Electron-withdrawing | |
| Vapor Pressure | 248 mmHg (20°C) | 242 mmHg (25°C) | ~80 mmHg (25°C) | Inverse correlation with boiling point.[1] |
*Note: Allylamine
Structural-Thermodynamic Logic
-
Basicity Suppression: The
drops by ~1.2 units from propylamine to allylamine, and another ~2.0 units to propargylamine. This is caused by the inductive electron-withdrawing effect (-I) of the and carbons, which pulls electron density away from the nitrogen lone pair, making it less available for protonation. -
Enthalpic Instability: The shift from a negative
(propylamine) to a positive value (allylamine) indicates that unsaturated amines are endothermic compounds . They carry "stored energy" that can be released violently during decomposition or polymerization, necessitating careful thermal process safety management (e.g., DSC screening).
Phase Equilibrium & Tautomeric Instability
The Vinylamine Anomaly
Vinylamine (
-
Tautomerization Thermodynamics:
-
:
(Imine favored). -
Activation Barrier:
. -
Implication: While the imine is thermodynamically preferred, the high barrier means vinylamine can exist transiently or be trapped in coordination complexes. In aqueous solution, however, hydrolysis is rapid and thermodynamically driven.
-
:
Diagram: Structure-Property Relationships
The following diagram illustrates how structural unsaturation propagates through electronic effects to alter macroscopic thermodynamic properties.
Figure 1: Causal flow from molecular unsaturation to observable thermodynamic and reactive properties.[1][2][3]
Experimental Protocol: Enthalpy of Vaporization Determination
For volatile unsaturated amines like allylamine, direct calorimetric measurement can be challenging due to polymerization risks. Correlation Gas Chromatography (CGC) combined with Transpiration is a robust, self-validating method.
Protocol: Transpiration Method for
Objective: Determine the enthalpy of vaporization by measuring vapor pressure at multiple temperatures (Clausius-Clapeyron relationship).
Reagents & Equipment:
-
Analyte: High-purity Allylamine (>99%), stabilized.
-
Apparatus: Temperature-controlled saturation column (±0.01 K precision).
-
Carrier Gas: Nitrogen (99.999%), flow rate controlled.
-
Trap: Cold trap with solvent (e.g., Ethanol at -78°C) or adsorbent tubes.
-
Analysis: GC-FID or GC-MS.[1]
Step-by-Step Workflow:
-
System Saturation:
-
Coat a support (glass beads) with the liquid amine inside a thermostated U-tube.
-
Allow carrier gas (
) to flow through the tube. Ensure the flow rate is slow enough to ensure thermodynamic equilibrium (saturation) between gas and liquid phases. -
Validation: Run at 3 different flow rates. If the calculated vapor pressure is independent of flow rate, equilibrium is confirmed.
-
-
Isothermal Collection:
-
Set temperature
(e.g., 283 K). -
Flow gas for a precise time
. -
Collect the saturated vapor in the cold trap.
-
-
Quantification:
-
Dissolve trapped amine in a known volume of internal standard solution.
-
Inject into GC-FID to determine the mass (
) of amine transported.
-
-
Calculation:
-
Calculate Vapor Pressure (
) using the ideal gas law: Where and is total gas volume. -
Repeat for at least 5 temperatures (
to , range 10–20°C).
-
-
Thermodynamic Derivation:
-
Plot
vs . -
The slope of the line is
.
-
Figure 2: Experimental workflow for determining enthalpy of vaporization via the Transpiration Method.
Applications in Drug Development
Prodrug Design & Solubility
The lower
-
Physiological pH (7.4): Propargylamine derivatives exist as a mixture of ionized and unionized forms. This enhances passive membrane permeability compared to fully ionized saturated amines, improving blood-brain barrier (BBB) penetration—crucial for CNS drugs like MAO-B inhibitors (e.g., Selegiline, Rasagiline).
Metabolic Warheads
The propargyl group acts as a "suicide substrate" for flavin-containing enzymes.
-
Mechanism: The enzyme oxidizes the amine to an imine/alkyne intermediate. The high thermodynamic reactivity of this intermediate leads to covalent modification of the enzyme active site (irreversible inhibition).
-
Thermodynamic Driver: The formation of the stable covalent adduct is driven by the relief of the high enthalpy of formation associated with the triple bond.
References
-
NIST Chemistry WebBook. Thermochemical Data for Propylamine and Allylamine. National Institute of Standards and Technology.[4] Link
- Joback, K. G., & Reid, R. C. (1987).Estimation of pure-component properties from group-contributions. Chemical Engineering Communications, 57(1-6), 233-243.
-
Bordwell pKa Table. Acidity in DMSO and Water.Link
-
Biosynth. Propargylamine Product Data and Properties.Link
- Guthrie, J. P.Tautomerization equilibria for vinylamine/acetaldimine systems. Canadian Journal of Chemistry.
- Verevkin, S. P., et al.Vapor pressures and enthalpies of vaporization of a series of aliphatic amines. Journal of Chemical Thermodynamics.
Sources
Methodological & Application
Application Note: Synthesis of 3-Methylbut-3-en-1-amine from 3-methyl-3-buten-1-ol
Abstract
This application note provides detailed protocols for the synthesis of 3-methylbut-3-en-1-amine, a valuable building block in organic synthesis, starting from the commercially available alcohol, 3-methyl-3-buten-1-ol (isoprenol). Two robust and reliable synthetic strategies are presented: a two-step sequence involving the formation of a sulfonate ester followed by a Gabriel amine synthesis, and a one-pot approach utilizing the Mitsunobu reaction. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the underlying chemical principles, step-by-step experimental procedures, and data presentation to ensure successful and reproducible synthesis.
Introduction
This compound is a key synthetic intermediate possessing both a primary amine and a terminal alkene, making it a versatile precursor for the synthesis of a wide range of more complex molecules.[1] The direct conversion of the corresponding alcohol, 3-methyl-3-buten-1-ol, to the amine is a common synthetic challenge. The primary hydroxyl group is a poor leaving group, necessitating its activation for nucleophilic substitution.[2] Furthermore, the presence of the double bond requires careful selection of reaction conditions to avoid unwanted side reactions such as isomerization, polymerization, or addition reactions.[3]
This document outlines two effective methods for this transformation, emphasizing mild conditions to preserve the integrity of the alkene moiety. The first method is a classic and highly reliable two-step approach involving the conversion of the alcohol to a tosylate ester, followed by nucleophilic substitution with potassium phthalimide (a Gabriel synthesis) and subsequent deprotection. The second method is a more convergent one-pot Mitsunobu reaction, which directly converts the alcohol to the protected phthalimide derivative.
Comparative Overview of Synthetic Strategies
The choice of synthetic route for converting an alcohol to an amine depends on several factors, including the substrate's functional group tolerance, desired scale, and the availability of reagents. For the synthesis of this compound from its corresponding alcohol, the following two strategies are recommended for their high fidelity and yield.
| Feature | Method 1: Sulfonate Ester/Gabriel Synthesis | Method 2: Mitsunobu Reaction |
| Number of Steps | Two distinct synthetic steps plus deprotection | One-pot for phthalimide formation plus deprotection |
| Key Reagents | p-Toluenesulfonyl chloride, pyridine, potassium phthalimide, hydrazine | Triphenylphosphine, DIAD/DEAD, phthalimide, hydrazine |
| Advantages | Highly reliable, uses common and relatively inexpensive reagents, straightforward workup for the tosylation step. | One-pot procedure for the key C-N bond formation, mild and neutral conditions, generally high yielding. |
| Disadvantages | Requires isolation of the tosylate intermediate. | Generates triphenylphosphine oxide and a hydrazine dicarboxylate byproduct which can complicate purification. Reagents are more expensive.[4] |
| Overall Yield | Typically high over the two steps. | Generally high, but can be dependent on efficient purification. |
Method 1: Two-Step Synthesis via Tosylate Intermediate and Gabriel Synthesis
This method proceeds in two distinct chemical transformations: the activation of the primary alcohol by conversion to a p-toluenesulfonate (tosylate) ester, followed by a nucleophilic substitution with potassium phthalimide. The resulting N-alkylphthalimide is then deprotected to yield the desired primary amine.
Rationale and Mechanistic Insight
The hydroxyl group of an alcohol is a poor leaving group. Conversion to a tosylate ester transforms it into an excellent leaving group, susceptible to SN2 displacement by a wide range of nucleophiles.[2] The Gabriel synthesis utilizes the phthalimide anion as a surrogate for ammonia. The use of phthalimide prevents the common problem of over-alkylation that occurs when using ammonia or primary amines as nucleophiles in SN2 reactions.[5] The final deprotection step, typically achieved with hydrazine, releases the primary amine.[6]
Experimental Workflow
Sources
- 1. Buy (But-3-en-1-yl)(methyl)amine | 38369-88-9 [smolecule.com]
- 2. Alcohols to Amines - Chemistry Steps [chemistrysteps.com]
- 3. Synthesis of 3-methyl-3-buten-1-ol by supercritical CO2 in coordination with HZSM-5-catalyzed formaldehyde-isobutene Prins reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
Application Note: Selective N-Methylation of 3-Methylbut-3-en-1-amine via Eschweiler–Clarke Reaction
The following Application Note and Protocol is designed for researchers and process chemists in drug development. It addresses the specific challenges of methylating an unsaturated amine (3-Methylbut-3-en-1-amine) using the Eschweiler–Clarke method, balancing high-yield methylation with the suppression of potential cyclization side reactions.
-Dimethyl-3-methylbut-3-en-1-amineAbstract & Strategic Overview
The Eschweiler–Clarke reaction is the gold standard for converting primary amines to tertiary
This protocol details the optimized conditions to maximize the linear methylated product (
Chemical Mechanism & Pathway Analysis
Understanding the competition between reduction and cyclization is vital. The reaction proceeds through an iminium ion intermediate.[2][3][4][5]
-
Path A (Desired): The formate ion donates a hydride (
) to the iminium carbon, releasing and forming the methyl group.[6] -
Path B (Side Reaction): The internal alkene (nucleophile) attacks the electrophilic iminium carbon, leading to a cyclic carbocation and subsequent ring closure (typically 4,4-dimethylpiperidine derivatives).
Mechanism Visualization
The following diagram illustrates the critical divergence point in the reaction mechanism.
Figure 1: Mechanistic bifurcation between reductive methylation (Path A) and cyclization (Path B). High concentrations of formic acid favor Path A.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[7] | Role | Specification |
| This compound | 85.15 | 1.0 | Substrate | >95% Purity |
| Formaldehyde (aq) | 30.03 | 2.2 - 2.5 | Methyl Source | 37% solution, stab. w/ MeOH |
| Formic Acid | 46.03 | 4.0 - 5.0 | Reductant/Solvent | 98-100% (High conc. essential) |
| HCl (aq) | 36.46 | N/A | Salt Formation | 4M Solution |
| NaOH (aq) | 40.00 | N/A | Neutralization | 10M or Pellets |
Step-by-Step Procedure
Phase 1: Controlled Addition (Exotherm Management)
-
Setup: Equip a 250 mL 3-neck Round Bottom Flask (RBF) with a magnetic stir bar, reflux condenser, internal thermometer, and pressure-equalizing addition funnel.
-
Charging: Add Formic Acid (5.0 equiv) to the RBF. Cool to 0–5°C using an ice bath.
-
Amine Addition: Add This compound (1.0 equiv) dropwise via the addition funnel over 20 minutes.
-
Note: This is highly exothermic. Maintain internal temperature
to prevent premature side reactions.
-
-
Formaldehyde Addition: Add Formaldehyde (37% aq, 2.4 equiv) in one portion to the cooled mixture.
Phase 2: Reaction & Reflux (Kinetic Control)
5. Heating: Remove the ice bath and gradually heat the mixture to reflux (
- Critical Endpoint: Monitor gas evolution. Once bubbling ceases, the reaction is typically complete. Do not extend reflux unnecessarily, as this promotes thermodynamic cyclization.
- Monitoring: Check reaction progress via TLC (MeOH/DCM 1:9) or GC-MS. Target conversion
.
Phase 3: Workup & Isolation 9. Acidification: Cool the mixture to Room Temperature (RT). Add 4M HCl (1.1 equiv relative to amine) .
- Purpose: Converts the amine to the non-volatile hydrochloride salt and removes excess formaldehyde as paraformaldehyde/volatiles during concentration.
- Concentration: Concentrate the acidic solution under reduced pressure (rotary evaporator) to remove excess formic acid and water. A viscous residue or solid will remain.
- Basification: Dissolve the residue in minimal water. Place in an ice bath and basify to pH >12 using 10M NaOH .
- Caution: The free amine is volatile and may separate as an oil.
- Extraction: Extract immediately with Diethyl Ether or DCM (
). - Drying: Dry combined organics over anhydrous
or . - Purification: Remove solvent carefully (amine is volatile!). Distillation is recommended for high purity.
- Boiling Point Est:
-Dimethyl-3-methylbut-3-en-1-amine boils approx. 110–115°C (atmospheric).
Workflow Visualization
Figure 2: Operational workflow for the synthesis of N,N-dimethyl-3-methylbut-3-en-1-amine.
Process Optimization & Troubleshooting
Controlling Cyclization (The "Aza-Prins" Risk)
The unsaturated "isoprenyl" tail makes this substrate prone to acid-catalyzed cyclization.
-
Risk Factor: Low Formic Acid equivalents or prolonged heating allows the iminium ion to find the alkene.
-
Solution: Use 5.0 equivalents of Formic Acid . The excess formate acts as a "hydride sponge," ensuring the reduction rate (
) is significantly faster than the cyclization rate ( ).
Data & Expected Results
| Parameter | Optimized Condition | Outcome |
| Formic Acid Ratio | 5.0 Equiv | Fast reduction, <2% Cyclic impurity |
| Reaction Time | 2–3 Hours | Complete conversion, minimal polymerization |
| Temperature | 95–100°C (Reflux) | Essential for |
| Yield | N/A | Typically 75–85% isolated yield |
Characterization (Expected)
-
1H NMR (
):- 5.3 (m, 1H, =CH) – Confirm alkene integrity.
-
2.2 (s, 6H,
) – Confirm dimethylation. -
1.7 (s, 3H,
) – Isoprenyl methyl.
-
Mass Spec: M+ = 113.
Safety & Handling
-
Formic Acid: Corrosive and vesicant. Causes severe skin burns. Use butyl rubber gloves.
-
Formaldehyde: Carcinogen and sensitizer. Use in a well-ventilated fume hood.
-
Carbon Dioxide: The reaction generates significant gas.[2][3][8] Ensure the system is vented (do not seal the vessel).
References
-
Eschweiler, W. (1905).[2] "Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd".[2] Berichte der deutschen chemischen Gesellschaft, 38(1), 880–882.[2] Link[2]
-
Clarke, H. T., et al. (1933).[2] "The Action of Formaldehyde on Amines and Amino Acids".[1][2][3][4][5][6] Journal of the American Chemical Society, 55(11), 4571–4587. Link
-
Cope, A. C., & Burrows, W. D. (1966).[6] "Clarke-Eschweiler cyclization. Scope and mechanism". The Journal of Organic Chemistry, 31(10), 3099–3103. Link
-
Review: "Review of Modern Eschweiler–Clarke Methylation Reaction". Molecules, 2025, 30, 3504.[4] (Discusses modern applications and side-reaction management). Link
-
Substrate Data: "Methyl-(3-methyl-but-3-enyl)-amine". GuideChem CAS Database. Link
Sources
- 1. youtube.com [youtube.com]
- 2. name-reaction.com [name-reaction.com]
- 3. name-reaction.com [name-reaction.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. jk-sci.com [jk-sci.com]
- 7. US8748666B2 - Preparation methods of methyl-D3-amine and salts thereof - Google Patents [patents.google.com]
- 8. m.youtube.com [m.youtube.com]
Application Note & Protocol: Electrophilic Fluorocyclization for the Synthesis of N-Protected 3-Fluoro-3-methylpyrrolidines from 3-Methyl-3-butenylamine
Abstract
The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often imparting desirable pharmacological properties such as enhanced metabolic stability, binding affinity, and lipophilicity.[1] Among these scaffolds, 3-fluoropyrrolidines are particularly valuable building blocks for a range of therapeutic agents, including inhibitors for kinesin spindle protein (KSP) and purine nucleoside phosphorylase (PNP).[1] This application note provides a comprehensive guide to the synthesis of N-protected 3-fluoro-3-methylpyrrolidine via an intramolecular electrophilic fluorocyclization of 3-methyl-3-butenylamine. We detail a robust, two-step process involving the protection of the starting homoallylic amine followed by a diastereoselective fluorocyclization. The causality behind experimental choices, a complete step-by-step protocol, characterization data, and critical safety considerations are thoroughly discussed to ensure reliable execution and validation for researchers in synthetic chemistry and drug development.
Introduction and Reaction Principle
Traditional routes to 3-fluoropyrrolidines often rely on the deoxofluorination of the corresponding 3-hydroxy-pyrrolidines using reagents like DAST, which can present significant handling challenges.[1] An alternative and increasingly powerful strategy is the intramolecular aminofluorination of unsaturated amines.[2][3] This approach constructs the fluorinated heterocycle in a single, atom-economical step by forming a C-F and a C-N bond concurrently.
The core of this protocol is the reaction of an N-protected homoallylic amine with an electrophilic fluorine source.[4] The protection of the primary amine is a critical prerequisite for two primary reasons:
-
Prevention of N-Fluorination: The free amine is a potent nucleophile that would readily react with the electrophilic fluorine reagent at the nitrogen atom, leading to undesired side products and consuming the expensive fluorinating agent.
-
Modulation of Nucleophilicity: Converting the amine to a carbamate (e.g., Boc) or sulfonamide (e.g., Ts) sufficiently attenuates its nucleophilicity, ensuring that it acts as an effective intramolecular nucleophile for the cyclization step only after the alkene has been activated by the electrophile.
The reaction proceeds via the mechanism outlined below. The electron-rich alkene of the N-protected 3-methyl-3-butenylamine attacks the electrophilic fluorine atom of a reagent such as Selectfluor®. This generates a key β-fluorocarbocation intermediate.[5][6] This intermediate is then rapidly trapped by the pendant nitrogen nucleophile in a 5-exo-trig cyclization, which is kinetically favored, to yield the stable five-membered pyrrolidine ring.
Reaction Mechanism
Caption: Proposed mechanism for the electrophilic fluorocyclization reaction.
Experimental Protocols
This section is divided into two main parts: the necessary protection of the starting amine and the key fluorocyclization reaction.
Part A: Synthesis of tert-butyl (3-methylbut-3-en-1-yl)carbamate (1)
Rationale: The tert-butyloxycarbonyl (Boc) group is chosen for its reliability, ease of introduction, and orthogonality, as it can be readily removed under acidic conditions without affecting the C-F bond.
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) |
| 3-Methyl-3-butenylamine | 85.15 | 2.00 g | 23.5 |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 5.62 g | 25.8 (1.1 eq) |
| Triethylamine (Et₃N) | 101.19 | 3.6 mL | 25.8 (1.1 eq) |
| Dichloromethane (DCM), anhydrous | - | 50 mL | - |
Step-by-Step Protocol:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-methyl-3-butenylamine (2.00 g, 23.5 mmol).
-
Dissolve the amine in 50 mL of anhydrous dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.
-
Add triethylamine (3.6 mL, 25.8 mmol) to the solution.
-
In a separate beaker, dissolve di-tert-butyl dicarbonate (5.62 g, 25.8 mmol) in 20 mL of anhydrous DCM.
-
Add the Boc₂O solution dropwise to the stirred amine solution at 0 °C over 20 minutes using an addition funnel.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.
-
Quench the reaction by adding 50 mL of deionized water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 30 mL).
-
Combine the organic layers, wash with saturated aqueous NaCl solution (brine, 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude oil by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to yield (1) as a colorless oil.
Part B: Synthesis of tert-butyl 3-fluoro-3-methylpyrrolidine-1-carboxylate (2)
Rationale: Selectfluor® is a widely used, commercially available, and relatively stable electrophilic fluorinating agent, making it an excellent choice for this transformation.[7][8] Acetonitrile is the preferred solvent due to its ability to dissolve both the organic substrate and the ionic fluorinating agent, and its polar, aprotic nature which supports the formation of the cationic intermediate.
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) |
| N-Boc-protected amine (1) | 185.27 | 1.00 g | 5.40 |
| Selectfluor® | 354.26 | 2.29 g | 6.48 (1.2 eq) |
| Acetonitrile (MeCN), anhydrous | - | 50 mL | - |
Step-by-Step Protocol:
-
Inert Atmosphere: Set up a 100 mL oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet. Maintain the system under a positive pressure of nitrogen throughout the reaction.
-
Add the N-Boc-protected amine (1) (1.00 g, 5.40 mmol) and 50 mL of anhydrous acetonitrile to the flask. Stir until the substrate is fully dissolved.
-
In a single portion, carefully add Selectfluor® (2.29 g, 6.48 mmol) to the solution at room temperature. (Caution: See Safety Section) .
-
Heat the reaction mixture to 60 °C using an oil bath and stir for 18-24 hours.
-
Monitor the reaction by TLC or ¹⁹F NMR of an aliquot to confirm the consumption of the starting material.
-
After the reaction is complete, cool the mixture to room temperature and remove the acetonitrile under reduced pressure.
-
Dissolve the resulting residue in ethyl acetate (50 mL) and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 30 mL) followed by brine (30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluent: 5-15% ethyl acetate in hexanes) to afford the final product (2) .
Workflow and Characterization
The overall experimental process is summarized in the workflow diagram below. Rigorous characterization of the final product is essential for confirming its structure and purity.
Experimental Workflow
Caption: Overall workflow from starting material to final, characterized product.
Expected Characterization Data for Product (2)
Successful synthesis of tert-butyl 3-fluoro-3-methylpyrrolidine-1-carboxylate should be confirmed using a combination of NMR spectroscopy and mass spectrometry.[9]
| Technique | Expected Observations |
| ¹H NMR | Complex multiplets for the pyrrolidine ring protons. A characteristic doublet for the methyl group (CH₃) due to coupling with fluorine (~3H, J ≈ 20-25 Hz). Singlet for the Boc group protons (~9H). |
| ¹³C NMR | A large C-F coupling constant for the quaternary carbon bearing the fluorine atom (C-F, ¹J_CF ≈ 200-250 Hz). Signals for other pyrrolidine carbons will also show smaller 2- and 3-bond C-F couplings. Signals for the Boc group carbons. |
| ¹⁹F NMR | A single resonance, typically a quartet or complex multiplet due to coupling with adjacent protons. The chemical shift will be characteristic of a tertiary alkyl fluoride.[10] |
| HRMS (ESI+) | Calculated for C₁₀H₁₈FNO₂ [M+H]⁺ or [M+Na]⁺. The observed mass should be within ± 5 ppm of the calculated value. |
Safety and Handling
Proper safety precautions are paramount when working with electrophilic fluorinating agents.
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile gloves are acceptable for incidental contact, but heavier gloves should be considered for handling bulk solids).[11]
-
Engineering Controls: All manipulations involving Selectfluor® and volatile organic solvents must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Reagent Handling: Selectfluor® is a strong oxidizing agent and should be stored away from combustible materials.[11] Avoid creating dust when weighing and transferring the solid. It is also moisture-sensitive.
-
Waste Disposal: Contaminated materials and chemical waste should be disposed of according to institutional and local environmental regulations. Quenching of residual fluorinating agent is not recommended; dispose of it as solid chemical waste.[11]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive Selectfluor® (hydrolyzed).2. Insufficient reaction time or temperature.3. Wet solvent or glassware. | 1. Use a fresh bottle of Selectfluor® from a reliable supplier.2. Increase reaction time to 36 hours or temperature to 80 °C (reflux).3. Ensure all glassware is oven-dried and solvents are anhydrous. |
| Formation of Side Products | 1. N-Fluorination of starting amine (if deprotected).2. Elimination or rearrangement of the carbocation intermediate. | 1. Ensure the Boc-protection step (Part A) went to completion.2. The reaction conditions are generally optimized to favor 5-exo-trig cyclization. Further optimization of solvent or temperature may be needed for different substrates. |
| Difficult Purification | Co-elution of product with unreacted Selectfluor® byproducts. | A thorough aqueous workup (especially the NaHCO₃ wash) is crucial for removing the bulk of the water-soluble byproducts before chromatography. |
References
-
Piron, K., Verniest, G., Van Hende, E., & De Kimpe, N. (2012). Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines. ARKIVOC, 2012(5), 6-15. [Link]
-
Zhang, Y., et al. (2021). Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Science, 12(45), 15194-15200. [Link]
-
Vrije Universiteit Brussel. (n.d.). Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines. Retrieved from Vrije Universiteit Brussel Research Portal. [Link]
-
Hunter, L., et al. (2011). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. Organic & Biomolecular Chemistry, 9(21), 7449-7459. [Link]
-
Wikipedia. (n.d.). Electrophilic fluorination. Retrieved February 3, 2026, from [Link]
-
Wang, F., et al. (2021). Fluorocyclization of Allyl Alcohols and Amines to Access 3-Functionalized Oxetanes and Azetidines. Organic Letters, 23(10), 4003–4008. [Link]
-
Gouverneur, V. (n.d.). Asymmetric fluorocyclizations of alkenes. University of Oxford Department of Chemistry. Retrieved February 3, 2026, from [Link]
-
Tayu, M., et al. (2025). Aminoalkylation of Alkenes for Modular Pyrrolidine Synthesis via Electron Donor-Acceptor Complexes Generated from Alkenes and Amine-Tethered N-Hydroxyphthalimide Esters. Chemical & Pharmaceutical Bulletin, 73(8), 738-744. [Link]
-
Organic Chemistry Portal. (n.d.). Homoallylic amine synthesis by C-C coupling. Retrieved February 3, 2026, from [Link]
-
Zhu, C., et al. (2021). Mechanism-Dependent Selectivity: Fluorocyclization of Unsaturated Carboxylic Acids or Alcohols by Hypervalent Iodine. Frontiers in Chemistry, 9, 706439. [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Fluorinated surfactants. [Link]
-
National Institutes of Health. (2019). Three-Dimensional NMR Spectroscopy of Fluorinated Pharmaceutical Solids under Ultrafast Magic Angle Spinning. [Link]
-
Carboni, F., et al. (2012). Synthesis of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones from allylic fluorides. Beilstein Journal of Organic Chemistry, 8, 1637-1644. [Link]
-
Lal, G. S., et al. (2011). Electrophilic Fluorination with N-F Reagents. Organic Reactions. [Link]
-
Burkart, M. D., et al. (1999). Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry, 64(25), 9325–9331. [Link]
-
D'Amico, F., et al. (2020). Fluorine NMR study of proline-rich sequences using fluoroprolines. Magnetic Resonance, 1(1), 1-13. [Link]
-
Pan, Y., et al. (2020). Recent Developments in the Fluorofunctionalization of Alkenes. Chinese Journal of Chemistry, 38(1), 7-22. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fluorocyclization of Allyl Alcohols and Amines to Access 3-Functionalized Oxetanes and Azetidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aminoalkylation of Alkenes for Modular Pyrrolidine Synthesis via Electron Donor-Acceptor Complexes Generated from Alkenes and Amine-Tethered N-Hydroxyphthalimide Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Homoallylic amine synthesis by C-C coupling [organic-chemistry.org]
- 5. Asymmetric fluorocyclizations of alkenes. | Department of Chemistry [chem.ox.ac.uk]
- 6. Frontiers | Mechanism-Dependent Selectivity: Fluorocyclization of Unsaturated Carboxylic Acids or Alcohols by Hypervalent Iodine [frontiersin.org]
- 7. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 8. organicreactions.org [organicreactions.org]
- 9. Three-Dimensional NMR Spectroscopy of Fluorinated Pharmaceutical Solids under Ultrafast Magic Angle Spinning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Preparation of N-substituted ureas from isopentenylamine
Application Note: Precision Synthesis of N-Substituted Ureas from Isopentenylamine
Executive Summary
This application note details the synthesis of N-substituted ureas using isopentenylamine (3-methylbut-2-en-1-amine) as a primary building block.[1] These scaffolds are critical in the development of cytokinin analogs (plant growth regulators) and Soluble Epoxide Hydrolase (sEH) inhibitors (anti-inflammatory agents).
We present two distinct protocols:
-
Method A (Isocyanate Coupling): The "Gold Standard" for high-yield, atom-economic synthesis when the corresponding isocyanate is commercially available.[1]
-
Method B (CDI-Mediated Coupling): A versatile, safety-optimized route using 1,1'-Carbonyldiimidazole (CDI) when isocyanates are unavailable or too hazardous to handle.[1]
Chemical Background & Handling
Isopentenylamine is a primary allylic amine.[1] Its reactivity is governed by the nucleophilicity of the amine and the sensitivity of the allylic double bond to oxidation and strong acids.
| Property | Specification | Notes |
| IUPAC Name | 3-methylbut-2-en-1-amine | Also known as "Dimethylallyl amine" |
| CAS (Free Base) | 2243-35-8 | Volatile liquid.[1][2][3] Handle in fume hood. |
| CAS (HCl Salt) | 26728-58-5 | White solid.[1][4] Hygroscopic. |
| Boiling Point | ~110–115 °C | Significant vapor pressure at RT.[1] |
| Stability | Oxidation-sensitive | Store under Argon/Nitrogen at -20°C. |
Critical Handling Note: If using the HCl salt , you must include a stoichiometric amount of a non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA) to liberate the free amine in situ. Failure to do so will result in <5% yield.[1]
Method A: Isocyanate Coupling (Direct Addition)
Rationale: This reaction relies on the nucleophilic attack of the isopentenylamine nitrogen onto the electrophilic carbon of the isocyanate. It is rapid, requires no activation, and produces no byproducts other than the urea.
Reagents:
-
Isopentenylamine (1.0 equiv)
-
Target Isocyanate (R-NCO) (1.0 – 1.1 equiv)[1]
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]
-
Optional: DIPEA (1.1 equiv) if starting from Isopentenylamine·HCl.
Protocol:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (
). -
Solvation: Dissolve Isopentenylamine (1.0 mmol) in anhydrous DCM (5 mL).
-
Step-Check: If using the HCl salt, add DIPEA (1.1 mmol) and stir for 10 mins until clear.
-
-
Addition: Cool the solution to 0°C (ice bath). Add the R-Isocyanate (1.0 mmol) dropwise over 5 minutes.[1]
-
Why? Exothermic reaction.[1] Controlling temperature prevents side reactions (e.g., polymerization).
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Monitoring: Check via TLC (Mobile phase: 50% EtOAc/Hexanes). The isocyanate spot should disappear.[1]
-
-
Workup:
Method B: CDI-Mediated One-Pot Synthesis
Rationale: When the isocyanate is toxic (e.g., volatile aliphatic isocyanates) or unavailable, CDI acts as a "phosgene equivalent" to activate the amine into an imidazole-urea intermediate, which is then displaced by the second amine.
Reagents:
-
Isopentenylamine (1.0 equiv)
-
1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)[1]
-
Secondary Amine (R-NH2) (1.0 equiv)[1]
-
Solvent: Anhydrous DCM or Acetonitrile (MeCN).[1]
Protocol:
-
Activation: Dissolve CDI (1.1 mmol) in anhydrous DCM (5 mL) under
. -
First Addition: Add Isopentenylamine (1.0 mmol) dropwise at 0°C.
-
Intermediate Formation: Stir at RT for 1 hour.
-
Mechanistic Insight: This forms the N-isopentenyl-1H-imidazole-1-carboxamide intermediate.[1]
-
-
Second Addition: Add the second amine (R-NH2, 1.0 mmol).
-
Completion: Stir at RT for 12–18 hours.
-
Note: The displacement of the imidazole is slower than the initial activation.
-
-
Workup:
-
Wash with water (2 x 10 mL) to remove the imidazole byproduct.
-
Dry organic layer over
, filter, and concentrate.
-
Visualized Pathways & Workflow
Figure 1: Reaction Pathways
Caption: Divergent synthesis pathways. Method A (Blue) utilizes commercial isocyanates for rapid synthesis.[1] Method B (Red) utilizes CDI activation for modular library generation.
Figure 2: Experimental Logic Flow
Caption: Decision matrix for selecting the optimal synthesis protocol based on reagent availability and starting material form.
Characterization & QC
Successful synthesis of the N-isopentenyl urea moiety is confirmed via NMR.[1]
-
1H NMR Diagnostic Signals (CDCl3):
References
-
Mok, D. W., & Mok, M. C. (2001). Cytokinin Metabolism and Action.[1][5] Annual Review of Plant Physiology and Plant Molecular Biology, 52, 89-118.[1]
-
Morisseau, C., & Hammock, B. D. (2005). Epoxide Hydrolases: Mechanisms, Inhibitor Designs, and Biological Roles. Annual Review of Pharmacology and Toxicology, 45, 311-333.[1]
- Fischer, P. M. (2003). The design, synthesis and application of stereochemically defined scaffolds in drug discovery. Current Opinion in Drug Discovery & Development. (General reference for urea scaffold utility).
-
PubChem Compound Summary. (2023). Isopentenylamine (CID 166921).[1]
Sources
- 1. 3,5-Dimethyl-1-hexyn-3-ol | C8H14O | CID 61018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,5-Dimethyl-1-hexyn-3-ol | 107-54-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. 2-Buten-1-amine, 3-methyl- | C5H11N | CID 166921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-METHYL-2-BUTENE-1-AMINE HCL | 26728-58-5 [chemicalbook.com]
- 5. Roles of Arabidopsis ATP/ADP isopentenyltransferases and tRNA isopentenyltransferases in cytokinin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of N6-isopentenyladenosine (iPA) using Isopentenylamine
Abstract
This comprehensive guide provides a detailed protocol for the chemical synthesis of N6-isopentenyladenosine (iPA), a vital naturally occurring cytokinin nucleoside. The synthesis is achieved through the nucleophilic substitution of 6-chloroadenosine with isopentenylamine. This document outlines the rationale behind the synthetic strategy, a step-by-step experimental procedure, comprehensive purification techniques, and robust analytical methods for the characterization of the final product. Designed for researchers, scientists, and professionals in drug development, these application notes offer field-proven insights to ensure a successful and reproducible synthesis of iPA for a variety of research applications.
Introduction: The Significance of N6-isopentenyladenosine (iPA)
N6-isopentenyladenosine (iPA) is a modified nucleoside that plays a crucial role in a multitude of biological processes. As a member of the cytokinin family of plant hormones, iPA is essential for regulating plant growth and development.[1][2][3][4] Beyond its botanical significance, iPA is a component of transfer RNA (tRNA) in many organisms, where it enhances the efficiency and accuracy of translation.[5][6][7]
In recent years, iPA has garnered significant attention from the drug development community for its diverse pharmacological activities. It has been shown to exhibit anti-tumor and anti-angiogenic properties, making it a promising candidate for cancer therapy.[1][8][9] Studies have demonstrated that iPA can induce cell cycle arrest and apoptosis in various cancer cell lines.[1] Furthermore, iPA is being explored for its potential in treating cardiovascular diseases and viral infections.[9] The synthesis of high-purity iPA is therefore critical for advancing research into its therapeutic applications.
Synthetic Strategy: A Rationale-Driven Approach
The synthesis of N6-isopentenyladenosine is most commonly and efficiently achieved via a nucleophilic aromatic substitution reaction. This strategy leverages the reactivity of a purine derivative, 6-chloroadenosine, with an appropriate amine, in this case, isopentenylamine.
The Core Reaction: Nucleophilic Aromatic Substitution
The foundational principle of this synthesis is the displacement of the chloro group at the C6 position of the purine ring of 6-chloroadenosine by the primary amine, isopentenylamine. The lone pair of electrons on the nitrogen atom of isopentenylamine acts as a nucleophile, attacking the electron-deficient C6 carbon of the purine ring. The presence of a base is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.
Caption: Overview of the synthetic pathway for N6-isopentenyladenosine (iPA).
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, with in-process checks and clear endpoints.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 6-Chloroadenosine | ≥98% | Commercially Available | |
| Isopentenylamine | ≥98% | Commercially Available | |
| Triethylamine | ≥99% | Commercially Available | Dried over KOH pellets |
| Ethanol | Anhydrous | Commercially Available | |
| Ethyl Acetate | ACS Grade | Commercially Available | For chromatography |
| Methanol | ACS Grade | Commercially Available | For chromatography |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography |
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-chloroadenosine (1.0 eq) in anhydrous ethanol.
-
Addition of Reagents: To the stirred solution, add isopentenylamine (1.5 eq) followed by triethylamine (2.0 eq). The excess of the amine and base ensures the complete consumption of the starting material and neutralization of the HCl byproduct.
-
Reaction Progression: Heat the reaction mixture to reflux. The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate:methanol (e.g., 9:1 v/v).[10] The disappearance of the 6-chloroadenosine spot and the appearance of a new, more polar spot corresponding to iPA indicates the progression of the reaction.
-
Reaction Work-up: Once the reaction is complete (typically after 12-24 hours), allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Initial Purification: Redissolve the crude residue in a minimal amount of a suitable solvent mixture (e.g., dichloromethane:methanol) for purification by column chromatography.
Purification Protocol: Achieving High Purity iPA
Purification is a critical step to isolate iPA from unreacted starting materials, byproducts, and excess reagents.
Flash Column Chromatography
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., ethyl acetate).
-
Loading: Load the concentrated crude product onto the column.
-
Elution: Elute the column with a gradient of increasing polarity, starting with ethyl acetate and gradually increasing the proportion of methanol. The fractions should be collected and analyzed by TLC.
-
Fraction Pooling: Combine the fractions containing the pure iPA, as determined by TLC analysis.
-
Final Concentration: Evaporate the solvent from the pooled fractions under reduced pressure to yield the purified N6-isopentenyladenosine as a white to off-white solid.[]
Analytical Characterization and Validation
To confirm the identity and purity of the synthesized iPA, a combination of analytical techniques should be employed.
Spectroscopic and Chromatographic Analysis
| Analytical Technique | Expected Results for iPA | Purpose |
| ¹H NMR | Characteristic peaks for the ribose, adenine, and isopentenyl protons. | Structural confirmation. |
| ¹³C NMR | Resonances corresponding to all carbon atoms in the iPA molecule. | Structural confirmation. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the mass of iPA ([M+H]⁺). | Molecular weight verification. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity.[12][13] | Purity assessment. |
The integration of LC-MS and LC-NMR can provide a powerful tool for the comprehensive analysis of the synthesized compound, confirming both its purity and structure in a single run.[14][15]
Caption: A typical analytical workflow for the validation of synthesized iPA.
Conclusion
The protocol detailed in this application note provides a reliable and reproducible method for the synthesis of N6-isopentenyladenosine (iPA) from 6-chloroadenosine and isopentenylamine. By following the outlined procedures for synthesis, purification, and analytical characterization, researchers can obtain high-purity iPA suitable for a wide range of biological and pharmacological investigations. The insights into the rationale behind the experimental choices aim to empower scientists to not only replicate this synthesis but also to adapt and troubleshoot similar synthetic challenges.
References
- N6-isopentenyladenosine affects cytotoxic activity and cytokines production by IL-2 activated NK cells and exerts topical anti-inflamm
- N6-Isopentenyladenosine. Chem-Impex.
- Chemical Deprenylation of N6 -Isopentenyladenosine (i6 A) RNA. PubMed.
- Bioorthogonal in-cell Labeling and Profiling of N6-isopentenyladenosine (i6A) Modified RNA. bioRxiv.
- Bioorthogonal labeling and profiling of N6-isopentenyladenosine (i6A) modified RNA. Nucleic Acids Research.
- N6-isopentenyladenosine and its analogue N6-benzyladenosine induce cell cycle arrest and apoptosis in bladder carcinoma T24 cells. PubMed.
- N6-Isopentenyladenosine (Riboprine). MedChemExpress.
- Extracellular N6-isopentenyladenosine (i6A)
- Extracellular N6-isopentenyladenosine (i6A)
- Synthesis of N6‐Substituted Adenosines as Cytokinin Nucleosides. Request PDF.
- Cytokinins: Metabolism and Biological Activity of N6-(Δ2-Isopentenyl)adenosine and N6-(Δ2-Isopentenyl)adenine in Tobacco Cells and Callus. PMC - NIH.
- i6A-seq maps N6-isopentenyladenosine and uncovers its role as a regulator of mRNA stability through recruitment of DIS3L2. bioRxiv.
- 1H, 13C and 15N NMR assignments for N6-isopentenyladenosine/inosine analogues.
- Purification of antibodies for the cytokinin N6-(delta 2-isopentenyl)
- N6-isopentenyladenosine arrests tumor cell proliferation by inhibiting farnesyl diphosphate synthase and protein prenyl
- Global analysis by LC-MS/MS of N6-methyladenosine and inosine in mRNA reveal complex incidence. PubMed.
- Biological and Pharmacological Roles of N -Isopentenyladenosine: An Emerging Anticancer Drug. Ingenta Connect.
- Cytokinin Structure-Activity Relationships and the Metabolism of N6-(Δ2-Isopentenyl)Adenosine-8-14C in Phaseolus Callus Tissues. PMC - NIH.
- LC-NMR for Natural Products Analysis: A Journey from an Academic Curiosity to a Robust Analytical Tool. MDPI.
- Cytokinin types. Cytokinins are N⁶-derivatives of adenine either with...
- CAS 7724-76-7 (N6-isopentenyladenosine). BOC Sciences.
- The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex m
- Transcriptome-wide Profiling of N6‑Methyladenosine via a Selective Chemical Labeling Method.
- N6-(Δ2-Isopentenyl)adenine. Cayman Chemical.
Sources
- 1. N6-isopentenyladenosine and its analogue N6-benzyladenosine induce cell cycle arrest and apoptosis in bladder carcinoma T24 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytokinins: Metabolism and Biological Activity of N6-(Δ2-Isopentenyl)adenosine and N6-(Δ2-Isopentenyl)adenine in Tobacco Cells and Callus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. Chemical Deprenylation of N6 -Isopentenyladenosine (i6 A) RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biological and Pharmacological Roles of N6-Isopentenyladenosine: ...: Ingenta Connect [ingentaconnect.com]
- 8. N6-isopentenyladenosine affects cytotoxic activity and cytokines production by IL-2 activated NK cells and exerts topical anti-inflammatory activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. academic.oup.com [academic.oup.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing polymerization of 3-Methylbut-3-en-1-amine during storage
Topic: Stabilization & Storage of 3-Methylbut-3-en-1-amine[1]
Welcome to the Technical Support Hub
You are accessing the advanced troubleshooting guide for This compound (CAS: 13296-27-0).[1] This molecule presents a unique "double-threat" stability challenge: it contains a nucleophilic primary amine and a reactive terminal alkene.[1]
This guide moves beyond basic Safety Data Sheet (SDS) recommendations to provide the mechanistic "why" and the practical "how" for preventing polymerization and degradation during storage.
Module 1: The Science of Instability
To prevent degradation, you must first understand the enemy. This compound does not usually spontaneously polymerize in pure form without a trigger.[1] The instability is a cascade event driven by Auto-oxidation .[1]
The Degradation Mechanism
-
The Trigger (Oxygen): The primary amine group is susceptible to oxidation by atmospheric oxygen, forming N-oxides and hydroperoxides.
-
The Initiator (Peroxides): These hydroperoxides are unstable. When they decompose (accelerated by heat or light), they generate free radicals.
-
The Propagation (Polymerization): These radicals attack the terminal double bond (
) at the 3-position. Because the alkene is relatively unhindered, a chain reaction ensues, leading to oligomers (viscous oil) and eventually solid polymers. -
The False Positive (Carbamates): Users often mistake carbamate formation for polymerization. The amine reacts rapidly with atmospheric
to form a white, crystalline solid (ammonium carbamate salt). This is not a polymer, but it ruins purity.
Visualizing the Pathway
The following diagram illustrates the critical failure points in the storage lifecycle.
Figure 1: Degradation pathways showing the distinction between oxidative polymerization (red path) and CO2 absorption (grey path).[1]
Module 2: The "Gold Standard" Storage Protocol
This protocol is designed to interrupt the pathways identified above.
1. Environmental Controls
| Parameter | Specification | Scientific Rationale |
| Temperature | 2°C – 8°C | Low temperature significantly reduces the rate of peroxide decomposition, starving the polymerization reaction of initiators.[1] |
| Atmosphere | Argon (Preferred) or Nitrogen | Displaces |
| Container | Amber Glass / PTFE-lined Cap | Amber glass blocks UV light (a radical initiator).[1] PTFE liners prevent the amine from leaching plasticizers from standard caps. |
2. Chemical Stabilization (Inhibitors)
Commercial preparations often require an inhibitor.
-
Recommended: BHT (Butylated Hydroxytoluene) at 100–500 ppm.
-
Why: BHT acts as a radical scavenger. Unlike MEHQ (which requires oxygen to work), BHT functions well in the inert (anaerobic) environments required to protect the amine.
-
-
Avoid: Acidic stabilizers (which react with the amine) or hydroquinones without dissolved oxygen.
Module 3: Troubleshooting & FAQs
Q1: My sample has turned from colorless to pale yellow. Is it polymerized?
-
Diagnosis: Likely Oxidation , not necessarily polymerization.
-
Explanation: Amines oxidize to form colored impurities (N-oxides) long before the bulk liquid polymerizes.[1]
-
Action: Run a GC-MS or NMR. If the purity is >95%, you can distill the amine under reduced pressure to recover colorless material. Do not distill to dryness (peroxide explosion risk).
Q2: There is a white crust around the cap. Is this the polymer?
-
Diagnosis: Carbamate Formation .
-
Explanation: The amine reacted with
in the air. This is a salt, not a covalent polymer. -
Action: This crust is insoluble in the amine but soluble in water/acid. If the bulk liquid is clear, filter the liquid through a syringe filter (0.2 µm PTFE) under an inert atmosphere into a fresh vial.
Q3: The liquid has become thick (viscous) and cloudy.
-
Diagnosis: Oligomerization/Polymerization .
-
Explanation: The double bonds have begun linking. Cloudiness suggests polymer chains are becoming long enough to be insoluble in the monomer.[2]
-
Action: Discard. Polymerization is irreversible.[3] Distillation is dangerous due to the likely presence of high concentrations of peroxides in the gummy residue.
Q4: Can I store it in a stainless steel solvent keg?
-
Answer: Yes, but Passivation is critical .
-
Explanation: Trace transition metals (Fe, Cu) in steel can catalyze the decomposition of hydroperoxides, jump-starting polymerization.[1] Ensure the steel is properly passivated and clean. Glass is safer for small quantities.
Module 4: Incoming Quality Control (QC) Workflow
Don't assume new shipments are perfect. Use this decision tree to validate material before storage.
Figure 2: QC Decision Tree for evaluating the integrity of this compound upon receipt.
References
-
Chemical Book. (2024). 3-Methyl-3-buten-1-amine Properties and Safety. Retrieved from [1]
-
National Institutes of Health (NIH) - PubChem. (2024). Compound Summary: N-Methylbut-3-en-1-amine (Related Structure/Reactivity). Retrieved from [1]
-
Sigma-Aldrich. (2024).[1] Technical Bulletin: Handling and Storage of Air-Sensitive Reagents. Retrieved from [1]
-
Odian, G. (2004). Principles of Polymerization. 4th Edition. Wiley-Interscience.[1] (Referencing Radical Chain Polymerization mechanisms).
-
Thermo Fisher Scientific. (2023). Overview of Crosslinking and Polymerization Prevention. Retrieved from [1]
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Technical Support Center: A Guide to Handling Volatile Unsaturated Amines in Organic Synthesis
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Volatile unsaturated amines are a class of reagents that, while invaluable in the synthesis of pharmaceuticals, agrochemicals, and polymers, present a unique and significant set of challenges. Their high vapor pressure, reactivity of the amine and the unsaturated moiety, and inherent instability demand a rigorous and well-understood approach to their handling. This guide provides field-proven insights and detailed protocols to empower researchers, scientists, and drug development professionals to work with these compounds safely and effectively, ensuring both experimental success and personal safety.
Section 1: Foundational Principles for Safe Handling and Storage
Volatile unsaturated amines are characterized by their propensity to readily enter the gas phase at ambient temperatures and their susceptibility to oxidation and polymerization. Understanding these core properties is the first step toward mitigating the associated risks.
1.1 Inherent Instability and Hazards: What are the primary risks?
Volatile unsaturated amines pose a multifaceted threat in the laboratory. Their high vapor pressure contributes to a significant inhalation hazard. Exposure can cause severe irritation to the respiratory tract, eyes, and skin.[1][2][3] In some cases, prolonged exposure can lead to more severe health effects, including damage to the liver and central nervous system.[1][2] Furthermore, their flammability, often characterized by low flash points, presents a considerable fire risk, especially given their tendency to form explosive mixtures with air.[4][5] The unsaturated functionality also makes them prone to autoxidation and polymerization, which can lead to the formation of non-volatile, often colored, impurities that can complicate purification and subsequent reactions.
1.2 Storage Protocols: How can I ensure the long-term stability of my amine?
Proper storage is critical to preserving the integrity of volatile unsaturated amines and ensuring a safe laboratory environment.
-
Temperature Control: These amines should be stored in a refrigerated, well-ventilated area, ideally between 2-8 °C, to minimize evaporation and slow down decomposition pathways.[6][7]
-
Inert Atmosphere: To prevent oxidation and reaction with atmospheric moisture, it is best practice to store these amines under an inert atmosphere, such as nitrogen or argon.[8] For long-term storage, consider using a glovebox or sealing the container with a high-quality septum and parafilm.
-
Container Choice: Use amber glass bottles with PTFE-lined caps to protect the amine from light, which can catalyze polymerization, and to prevent reaction with the container material.[7] Ensure the container is tightly sealed to prevent the escape of flammable and toxic vapors.[9]
Physical Properties of Common Volatile Unsaturated Amines
| Amine | Molecular Formula | Boiling Point (°C) | Density (g/mL) | Flash Point (°C) |
| Allylamine | C₃H₇N | 55-58 | 0.761 | -29 |
| N-Methylallylamine | C₄H₉N | 63-65 | 0.751 | -15 |
| Diallylamine | C₆H₁₁N | 111-112 | 0.788 | 7 |
| Crotylamine | C₄H₉N | 83-85 | 0.783 | -12 |
Section 2: Mastering the Transfer of Volatile Amines
The transfer of volatile unsaturated amines from a storage container to a reaction vessel is a critical step where the risk of exposure and contamination is highest. Employing air-free techniques is non-negotiable.
2.1 Syringe Transfer vs. Cannula Transfer: Which method is appropriate for my experiment?
The choice between a syringe and a cannula transfer depends on the volume of amine being transferred and the stringency of the inert atmosphere required.
-
Syringe Transfer: Suitable for smaller volumes (typically < 25 mL). It is crucial to use a well-purged, gas-tight syringe. The syringe should be flushed with inert gas multiple times before drawing up the liquid.
-
Cannula Transfer: The preferred method for larger volumes and for reactions that are highly sensitive to air and moisture.[10][11][12] This technique uses a double-tipped needle (cannula) to transfer the liquid under a positive pressure of inert gas, providing a more robustly air-free transfer.[10][13]
Experimental Protocol: Air-Free Cannula Transfer
-
Glassware Preparation: All glassware must be rigorously dried in an oven (125 °C overnight) and allowed to cool under a stream of dry nitrogen or argon.[14]
-
Inert Atmosphere: Assemble the reaction flask and the amine storage vessel on a Schlenk line or under a manifold providing a positive pressure of inert gas.[8][13]
-
Cannula Purge: Insert one end of the cannula through the septum of the reaction flask. Allow inert gas to flow through the cannula for several minutes to purge it of air and moisture.
-
Transfer: While maintaining a positive flow of inert gas, insert the other end of the cannula through the septum of the amine storage vessel, ensuring the tip is below the liquid surface.
-
Pressure Equalization: To initiate the transfer, briefly open the reaction flask to a bubbler or vent to create a slight pressure differential. The positive pressure in the storage vessel will push the liquid through the cannula into the reaction flask.
-
Completion: Once the desired volume is transferred, remove the cannula from the amine storage vessel first, followed by the reaction flask, while maintaining a positive inert gas flow.
Section 3: Optimizing Reaction Conditions
The success of a reaction involving a volatile unsaturated amine is highly dependent on the careful control of reaction parameters.
3.1 The Importance of an Inert Atmosphere: Why is it non-negotiable?
As previously mentioned, an inert atmosphere is crucial to prevent the oxidation of the amine and the unsaturated bond.[8] Oxygen can lead to the formation of peroxides and other undesirable byproducts, which can inhibit the desired reaction and complicate purification. Meticulously dried and oxygen-free conditions are necessary when using these reagents.[8]
3.2 Solvent Selection: Does the choice of solvent matter?
The choice of solvent is critical. It must be anhydrous and deoxygenated. Common choices include tetrahydrofuran (THF), diethyl ether, and toluene, which should be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for ethers, calcium hydride for hydrocarbons). The solvent should also be chosen based on its ability to dissolve the reactants and its compatibility with the reaction conditions.
3.3 Temperature Control: How does temperature affect the reaction?
Many reactions involving volatile amines are exothermic. It is essential to have effective temperature control to prevent the reaction from becoming too vigorous, which could lead to the volatilization of the amine and a loss of stoichiometry. A cooling bath (ice-water, dry ice/acetone) is often necessary, especially during the addition of reagents.
Section 4: Purification Strategies for Volatile Amines
The purification of volatile unsaturated amines can be challenging due to their low boiling points and potential for loss during solvent removal.
4.1 Distillation: Is it a viable option?
Fractional distillation can be an effective method for purifying volatile amines, particularly for removing non-volatile impurities.[15] However, care must be taken to minimize losses. Vacuum distillation is often preferred as it allows for distillation at a lower temperature, reducing the risk of thermal decomposition.[15]
4.2 Column Chromatography: What are the key considerations?
Flash column chromatography can be used, but it requires careful execution to prevent the loss of the volatile amine.[16]
-
Stationary Phase: Standard silica gel can be too acidic and lead to the retention of the basic amine. It is often beneficial to use deactivated silica (e.g., by treating with a triethylamine solution) or to use an alternative stationary phase like alumina or amino-functionalized silica.[16]
-
Mobile Phase: A mobile phase containing a small amount of a volatile base, such as triethylamine (0.1-1%), can help to suppress the interaction of the amine with the stationary phase and improve the peak shape.[16]
-
Solvent Removal: After chromatography, the solvent should be removed under reduced pressure at low temperature (e.g., using a rotary evaporator with a chilled water bath) to minimize the loss of the purified amine.
4.3 Salt Formation: A non-volatile alternative for purification?
A highly effective strategy for purifying and handling volatile amines is to convert them into a non-volatile salt.[17][18][19] This is achieved by reacting the amine with a suitable acid (e.g., HCl, H₂SO₄) to form the corresponding ammonium salt.[17][19] These salts are typically crystalline solids that are much easier to handle, purify by recrystallization, and store. The free amine can then be regenerated by treatment with a base (e.g., NaOH, K₂CO₃) just before use.[17]
Section 5: Troubleshooting Guide
Q: My reaction is sluggish and giving low yields. What could be the problem?
A: There are several potential causes:
-
Reagent Purity: The amine may have degraded during storage. Consider purifying it by distillation or salt formation before use.
-
Inert Atmosphere: Your reaction may not be sufficiently free of air and moisture. Ensure all glassware is properly dried and the system is well-purged with a high-purity inert gas.[14]
-
Temperature: The reaction temperature may be too low. If the reaction is not exothermic, gentle heating may be required.
-
Solvent: The solvent may not be sufficiently dry. Use freshly distilled, anhydrous solvent.
Q: I am losing a significant amount of my product during workup and purification. How can I minimize this?
A: This is a common problem with volatile compounds.
-
Extraction: When performing a liquid-liquid extraction, ensure the aqueous layer is well-saturated with salt (e.g., NaCl) to decrease the solubility of the amine in the aqueous phase. Keep the extraction solution cold.
-
Solvent Removal: Use a rotary evaporator with a high-efficiency condenser and a cold trap. Do not heat the water bath excessively. It is often better to remove the solvent more slowly at a lower temperature.
-
Salt Formation: As mentioned previously, converting the amine to a non-volatile salt is an excellent way to avoid losses during purification.[17][20]
Q: My amine has turned yellow/brown in storage. Is it still usable?
A: The color change is likely due to oxidation or polymerization. While the amine may still contain the desired compound, the impurities can interfere with subsequent reactions. It is highly recommended to purify the amine by distillation before use.
Section 6: Frequently Asked Questions (FAQs)
Q: What personal protective equipment (PPE) should I wear when handling volatile unsaturated amines?
A: At a minimum, you should wear chemical-resistant gloves (butyl rubber is often recommended), a flame-resistant lab coat, and chemical splash goggles.[4] All manipulations should be performed in a well-ventilated chemical fume hood.[9][21]
Q: How should I quench a reaction containing a volatile unsaturated amine?
A: The quenching procedure will depend on the specific reagents used in the reaction. However, a general approach is to cool the reaction mixture in an ice bath and slowly add a proton source, such as a saturated aqueous solution of ammonium chloride or a dilute acid.[22][23] Be aware that quenching can be exothermic.
Q: How do I dispose of waste containing volatile unsaturated amines?
A: Volatile unsaturated amines are hazardous waste. They should be collected in a designated, sealed waste container and disposed of according to your institution's hazardous waste management guidelines. Do not pour them down the drain.
References
-
Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. Retrieved from [Link]
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]
-
RPS Group. (n.d.). Amines. Retrieved from [Link]
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Minnesota Pollution Control Agency. (n.d.). Volatile organic compounds (VOCs). Retrieved from [Link]
-
Sciencemadness Wiki. (2025). Safe handling and storage of chemicals. Retrieved from [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (4). Retrieved from [Link]
-
Occupational Safety and Health Administration. (1991). Worker Exposures to Volatile Amines. Retrieved from [Link]
- Google Patents. (n.d.). US3337630A - Process for the purification of amines.
-
National Institutes of Health. (2024). Rapid and Visual Detection of Volatile Amines Based on Their Gas–Solid Reaction with Tetrachloro-p-Benzoquinone. Retrieved from [Link]
-
American Society for Enology and Viticulture. (n.d.). A Method for Detecting Volatile Amines in Grapes and Wines. Retrieved from [Link]
- Google Patents. (n.d.). US4806229A - Volatile amines for treating refinery overhead systems.
-
New Jersey Department of Health. (n.d.). HAZARD SUMMARY. Retrieved from [Link]
-
ResearchGate. (2025). Reduction of amines emission and their volatile degradation products. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 20.2: Basicity of Amines and Ammonium Salt Formation. Retrieved from [Link]
-
The Schlenk Line Survival Guide. (n.d.). Cannula Transfer. Retrieved from [Link]
- Google Patents. (n.d.). US2377511A - Purification of amine reaction mixtures.
-
United States Environmental Protection Agency. (2025). Volatile Organic Compounds' Impact on Indoor Air Quality. Retrieved from [Link]
-
Wikipedia. (n.d.). Cannula transfer. Retrieved from [Link]
-
University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
Agilent Technologies. (2010). Determination of Volatile Amines using an Agilent J&W Select CP-Volamine GC Column. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: allylamine. Retrieved from [Link]
-
Restek. (n.d.). Robust GC Analysis of Volatile Amines on the Rtx-Volatile Amine Column. Retrieved from [Link]
-
YouTube. (2022). Amine and HCl - salt formation reaction. Retrieved from [Link]
-
ACS Publications. (n.d.). Automated Method for the Sensitive Analysis of Volatile Amines in Seawater. Retrieved from [Link]
-
YouTube. (2024). How Single Column Quench Towers works? | (Amin Acid Gas Removal). Retrieved from [Link]
-
YouTube. (2022). Cannula transfer. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of Volatile Amines Using Needle-Type Extraction Coupled with Gas Chromatography–Barrier Discharge Ionization Detection. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 4: Transferring Liquids. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 7 - Organic Syntheses Procedure. Retrieved from [Link]
-
MDPI. (2024). Rapid and Visual Detection of Volatile Amines Based on Their Gas–Solid Reaction with Tetrachloro-p-Benzoquinone. Retrieved from [Link]
-
Reddit. (n.d.). Quenching guide. Retrieved from [Link]
-
Cheresources.com Community. (2012). Vacuum Distillation For Amine Regeneration. Retrieved from [Link]
-
YouTube. (2022). Inert Atmosphere. Retrieved from [Link]
-
Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]
-
YouTube. (2010). [Lab 6] Distilling Amines... Again. Retrieved from [Link]
-
PubMed Central. (2022). Trichloroacetic acid fueled practical amine purifications. Retrieved from [Link]
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Technical Support Center: Troubleshooting Low Yields in Isopentenylamine Alkylation Reactions
Welcome to the technical support center for isopentenylamine alkylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this specific transformation. Low yields can be a significant impediment to progress, and this resource provides in-depth, field-proven insights to help you diagnose and resolve issues in your experimental workflow.
Introduction: The Challenge of Selectivity with Isopentenylamine
Isopentenylamine (3-methyl-2-buten-1-amine) is a valuable building block, but its structure presents a classic chemoselectivity challenge. It possesses two nucleophilic sites: a primary aliphatic amine and an alkene. Furthermore, the primary amine itself is prone to over-alkylation. Achieving high yields of the desired mono-N-alkylated product requires a carefully controlled reaction environment. This guide will walk you through the key considerations and troubleshooting strategies to maximize your success.
Frequently Asked Questions (FAQs)
Q1: I'm getting a mixture of mono- and di-alkylated products. How can I improve the selectivity for mono-alkylation?
A1: This is the most common issue in the alkylation of primary amines. The mono-alkylated product (a secondary amine) is often more nucleophilic than the starting primary amine, leading to a second alkylation event.[1] To favor mono-alkylation, you can:
-
Use a large excess of isopentenylamine: By increasing the molar ratio of isopentenylamine to the alkylating agent (e.g., 3:1 or greater), you statistically favor the alkylating agent reacting with the more abundant primary amine. The downside is the need to remove the excess starting material during purification.
-
Slowly add the alkylating agent: Using a syringe pump to add the alkylating agent dropwise over several hours keeps its concentration low, minimizing the chance of it reacting with the newly formed secondary amine.
-
Choose the right base: A hindered, non-nucleophilic base can be beneficial. Some strategies employ a base that preferentially deprotonates the primary amine or ensures the secondary amine product remains protonated and thus non-nucleophilic.
Q2: My reaction is very slow or not proceeding to completion. What are the likely causes?
A2: Several factors can lead to a sluggish reaction:
-
Poor leaving group on the alkylating agent: The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using an alkyl chloride, you may need more forcing conditions (higher temperature, longer reaction time).
-
Steric hindrance: If either your alkylating agent or isopentenylamine is sterically bulky, the rate of the SN2 reaction will be significantly reduced.
-
Inappropriate solvent: The solvent must be able to dissolve all reactants and be stable at the reaction temperature. Polar aprotic solvents like acetonitrile, DMF, or DMSO are often good choices as they can stabilize charged intermediates and accelerate the reaction.
-
Insufficient temperature: Many alkylation reactions require heating to proceed at a reasonable rate.
Q3: I see many side products on my TLC/LC-MS. What could they be?
A3: Besides over-alkylation, other side reactions can occur:
-
Elimination: If you are using a secondary or tertiary alkyl halide, elimination to form an alkene can compete with substitution, especially with a strong, non-nucleophilic base.
-
Alkene-related side reactions: The double bond in isopentenylamine can potentially react, especially under acidic conditions or with certain electrophiles. This could lead to cyclization or addition products.
-
Reaction with solvent: Some solvents, like DMF, can decompose at high temperatures in the presence of a base, leading to impurities.
Q4: Is there a better way to achieve mono-alkylation than direct alkylation with an alkyl halide?
A4: Yes, reductive amination is often a superior strategy for the controlled mono-alkylation of primary amines.[2][3][4] This two-step, one-pot process involves:
-
Formation of an imine by reacting isopentenylamine with an aldehyde or ketone.
-
In-situ reduction of the imine to the desired secondary amine using a selective reducing agent.
This method avoids the issue of over-alkylation because the imine formation is a 1:1 reaction.
Systematic Troubleshooting Guide
Low yields are rarely due to a single factor. A systematic approach to troubleshooting is crucial.
Logical Flow for Troubleshooting
Caption: A decision tree for troubleshooting low yields.
Reagent Quality and Stability
-
Isopentenylamine Stability: Isopentenylamine can degrade over time, especially if not stored properly. It is susceptible to oxidation and polymerization.
-
Recommendation: Use freshly distilled or recently purchased isopentenylamine. Store under an inert atmosphere (nitrogen or argon) at 2-8°C, protected from light.
-
-
Alkylating Agent Purity: Ensure the alkylating agent is pure and free of acidic impurities that can protonate the amine, rendering it non-nucleophilic.
-
Solvent and Base Quality: Use anhydrous solvents, especially in reactions sensitive to water. Ensure the base is not old or contaminated.
Direct Alkylation: Reaction Condition Optimization
If you are pursuing direct alkylation with an alkyl halide, consider the following variables:
| Parameter | Issue | Recommended Solution & Rationale |
| Base | Weak base leading to low conversion; Strong, hindered base favoring elimination. | Use a moderately strong, non-nucleophilic base like K₂CO₃ or Cs₂CO₃. Cs₂CO₃ is often more soluble in organic solvents and can lead to higher yields.[5] For very sensitive substrates, a weaker base like NaHCO₃ may be necessary, but will likely require higher temperatures. |
| Solvent | Poor solubility of reactants; Side reactions with the solvent. | Acetonitrile (ACN) is often a good starting point. Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are also effective.[4][6] Avoid protic solvents like methanol with certain reducing agents as they can react.[6] |
| Temperature | Reaction too slow at room temperature; Decomposition at high temperatures. | Start at room temperature and gradually increase the temperature (e.g., to 40-60°C) while monitoring the reaction by TLC or LC-MS.[7] |
| Stoichiometry | Over-alkylation is prevalent. | Use a 3-5 fold excess of isopentenylamine to the alkylating agent. This statistically favors mono-alkylation. |
Alternative Strategy: Reductive Amination
For reliable mono-alkylation, reductive amination is highly recommended.
Workflow for Reductive Amination
Caption: The general workflow for reductive amination.
Choosing a Reducing Agent:
| Reducing Agent | Advantages | Disadvantages |
| Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) | Mild and selective for imines over carbonyls, allowing for a one-pot procedure.[2][3][8] Generally considered safer than NaBH₃CN.[2] | Water-sensitive; not compatible with methanol.[4][6] |
| Sodium Cyanoborohydride (NaBH₃CN) | Stable in acidic conditions and compatible with a wider range of solvents. | Highly toxic (releases HCN gas in strong acid).[2] |
| Sodium Borohydride (NaBH₄) | Inexpensive and readily available. | Can reduce the starting aldehyde/ketone, so it must be added after imine formation is complete. |
Mitigating Alkene Side Reactions
The double bond in isopentenylamine is generally less nucleophilic than the amine. However, under certain conditions, it can react:
-
Acidic Conditions: Strong acids can protonate the double bond, leading to a carbocation that can be trapped by nucleophiles or undergo rearrangement. When performing reductive amination, which is often catalyzed by mild acid, use stoichiometric amounts and avoid strong acids.
-
Electrophilic Addition: Highly reactive electrophiles could potentially add across the double bond. This is less of a concern with standard alkyl halides but could be an issue with other reagents.
If alkene interference is suspected, consider protecting the amine, performing the alkylation, and then deprotecting.
Product Isolation and Purification
-
Work-up: After the reaction, a standard aqueous work-up is typically performed. Quenching with a saturated solution of sodium bicarbonate (NaHCO₃) can neutralize any remaining acid and help remove inorganic salts.[7]
-
Purification: Flash column chromatography on silica gel is the most common method for purifying the N-alkylated product. A gradient elution system, often starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective. Adding a small amount of triethylamine (e.g., 1%) to the eluent can help prevent the product from tailing on the silica gel.
Experimental Protocols
Protocol 1: General Procedure for Direct N-Alkylation of Isopentenylamine
-
Reactant Preparation: In a round-bottom flask, dissolve isopentenylamine (3.0 eq.) in anhydrous acetonitrile (to a concentration of approx. 0.2 M). Add powdered potassium carbonate (2.0 eq.).
-
Addition of Alkyl Halide: Add the alkyl halide (1.0 eq.) dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to 50-60°C and monitor its progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Reductive Amination of Isopentenylamine
-
Reactant Preparation: In a round-bottom flask, dissolve isopentenylamine (1.0 eq.) and the aldehyde or ketone (1.1 eq.) in 1,2-dichloroethane (DCE).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours. Formation of the imine can be monitored by TLC or LC-MS.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to the stirred solution.
-
Reaction Completion: Continue stirring at room temperature until the starting materials are consumed (typically 2-24 hours).
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with dichloromethane (DCM).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.[7]
References
-
Interchim. (n.d.). Sodium CyanoBoroHydride and Sodium BoroHydride. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]
-
Synthesis with Florencio Zaragoza. (2020, July 9). Electrophilic Alkylation at Carbon Part 6: Alkylation of Enamines [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
Gao, Y., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega, 7(34), 30165-30174. [Link]
-
Reddit. (2023). Reductive aminations with Sodium Triacetoxyborohydride (STAB). r/chemistry. [Link]
-
Niederländer, H. A., et al. (2015). Sensitive CE-MS analysis of potentially genotoxic alkylation compounds using derivatization and electrokinetic injection. Analytica Chimica Acta, 878, 89-98. [Link]
-
ChemInform. (2010). Efficient and Chemoselective Alkylation of Amines/Amino Acids Using Alcohols as Alkylating Reagents under Mild Conditions. ChemInform, 41(29). [Link]
-
Codée, J. D., et al. (2021). Exploratory N-Protecting Group Manipulation for the Total Synthesis of Zwitterionic Shigella sonnei Oligosaccharides. Chemistry-A European Journal, 27(20), 5694-5705. [Link]
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Gawande, M. B., et al. (2007). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. Catalysis Communications, 8(3), 576-582. [Link]
- Huckabee, B. K., & Jones, A. D. (2002). Preparation of N-benzylamines. U.S.
-
Bar-Haim, G., & Kol, M. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Letters, 6(20), 3549-3551. [Link]
-
Eikeland, E., et al. (2020). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 59(46), 20349-20359. [Link]
-
Waksmundzka-Hajnos, M., & Wawrzynowicz, T. (1992). Column chromatography and preparative TLC for isolation and purification of coumarins from Peucedanum verticillare L. Koch ex DC. Journal of Planar Chromatography, 5(3), 169-174. [Link]
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Al-Majmaie, S., & Al-Zubaidi, F. (2014). GC-MS investigation and toxicological evaluation of alkaloids from Leptadenia pyrotechnica. Journal of Pharmacognosy and Phytotherapy, 6(3), 26-34. [Link]
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Romero, E., et al. (2024). Molecular Basis for Chemoselectivity Control in Oxidations of Internal Aryl-Alkenes Catalyzed by Laboratory Evolved P450s. Journal of the American Chemical Society. [Link]
-
Thompson, R. E., & Townsend, C. A. (2013). Nitrone protecting groups for enantiopure N-hydroxyamino acids: synthesis of N-terminal peptide hydroxylamines for chemoselective ligations. Organic & Biomolecular Chemistry, 11(34), 5649-5652. [Link]
-
LibreTexts. (2023). 24.3: Basicity of Amines. Chemistry LibreTexts. [Link]
-
Asensio, A., et al. (2013). A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. Molecules, 18(8), 9569-9581. [Link]
- BASF. (2002). Process for the preparation of N-benzylamines.
-
Clark, J. (2023). Explaining the strength of organic bases. Chemguide. [Link]
-
Varma, R. S., & Naicker, K. P. (1999). Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. Green Chemistry, 1(4), 199-201. [Link]
-
Kowal, M., et al. (2023). GC-MS/MS and LC-MS/MS Identification of Opium and Tropane Alkaloids in Pottery from Funnel Beaker Culture Sites in South-Eastern Poland. Molecules, 28(14), 5433. [Link]
-
Ashenhurst, J. (2022). 5 Key Basicity Trends of Amines. Master Organic Chemistry. [Link]
-
Weidmann, J., et al. (2019). N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis. Frontiers in Chemistry, 7, 196. [Link]
-
Gotor, V., et al. (2008). Protecting groups for RNA synthesis: an increasing need for selective preparative methods. Chemical Society Reviews, 37(11), 2448-2464. [Link]
-
Chemistry with Caroline. (2022, March 1). Alkylation of Aromatics with Alkene and Alcohol Starting Materials [Video]. YouTube. [Link]
-
Scribd. (n.d.). Amine Solubility and Basicity Guide. [Link]
-
Varma, R. S., & Kumar, D. (1999). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Molecules, 4(1), 13-19. [Link]
-
Zhang, Y., et al. (2017). Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. Organic & Biomolecular Chemistry, 15(31), 6563-6571. [Link]
-
Knez, D., et al. (2021). Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet. Toxics, 9(7), 159. [Link]
-
ResearchGate. (n.d.). Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet. [Link]
-
Salvatore, R. N., et al. (2002). Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines. The Journal of Organic Chemistry, 67(3), 674-683. [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. interchim.fr [interchim.fr]
- 3. Sodium triacetoxyborohydride [organic-chemistry.org]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Amine Products from Unreacted 3-Methyl-3-Buten-1-ol
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in the purification of amine products contaminated with unreacted 3-methyl-3-buten-1-ol. As a common precursor in various synthetic routes, the presence of this homoallylic alcohol can interfere with downstream applications and compromise the purity of the final amine product. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address these specific separation challenges.
Understanding the Challenge: The Properties of 3-Methyl-3-Buten-1-ol and Amines
Before delving into purification strategies, it is crucial to understand the physicochemical properties of the contaminant and the target amine product. 3-Methyl-3-buten-1-ol is a relatively volatile and polar alcohol. The success of any purification method will depend on exploiting the differences in properties between this alcohol and your specific amine product.
Table 1: Physicochemical Properties of 3-Methyl-3-Buten-1-ol
| Property | Value | Source |
| Molecular Formula | C₅H₁₀O | |
| Molecular Weight | 86.13 g/mol | |
| Boiling Point | 130-132 °C | |
| Density | 0.853 g/mL at 25 °C | |
| Solubility in Water | Soluble |
The properties of your amine product (e.g., boiling point, polarity, basicity) will dictate the most effective purification strategy.
Troubleshooting and FAQs
This section addresses common issues encountered when removing 3-methyl-3-buten-1-ol from amine products and provides practical solutions.
FAQ 1: Distillation is ineffective for removing 3-methyl-3-buten-1-ol from my amine. What could be the reason?
Answer:
Several factors can contribute to the difficulty of separating 3-methyl-3-buten-1-ol from an amine via simple distillation:
-
Close Boiling Points: If the boiling point of your amine product is close to that of 3-methyl-3-buten-1-ol (130-132 °C), a simple distillation will not provide adequate separation. A fractional distillation column with a higher number of theoretical plates would be necessary.
Troubleshooting Steps:
-
Fractional Distillation: If you suspect close boiling points, employ a fractional distillation setup. The efficiency of the separation will depend on the column's length, packing material, and reflux ratio.
-
Azeotropic or Extractive Distillation: If an azeotrope is suspected, consider these advanced distillation techniques.
-
Azeotropic Distillation: Involves adding a third component (an entrainer) that forms a new, lower-boiling azeotrope with one of the components, allowing for its removal.
-
Extractive Distillation: A high-boiling, non-volatile solvent is added to the mixture to alter the relative volatilities of the components, facilitating their separation.[1]
-
FAQ 2: How can I use liquid-liquid extraction to remove 3-methyl-3-buten-1-ol?
Answer:
Liquid-liquid extraction is a powerful technique that exploits the differential solubility of the alcohol and the amine in two immiscible liquid phases. The basicity of the amine is the key to a successful separation.
Principle: By manipulating the pH of the aqueous phase, the amine can be protonated to form a water-soluble salt, while the neutral alcohol remains in the organic phase.
Experimental Protocol: Acidic Extraction
-
Dissolution: Dissolve the crude amine product containing 3-methyl-3-buten-1-ol in a suitable water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The amine will react with the acid to form an ammonium salt, which will partition into the aqueous layer. The 3-methyl-3-buten-1-ol will remain in the organic layer.
-
Separation: Separate the two layers. The aqueous layer now contains the protonated amine.
-
Isolation of Amine: To recover the purified amine, basify the aqueous layer with a suitable base (e.g., NaOH) to deprotonate the ammonium salt. The free amine will then precipitate out or can be extracted back into an organic solvent.
-
Drying and Concentration: Dry the organic layer containing the purified amine over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Sources
Technical Support Center: Isopentenylamine Extraction & pH Optimization
Case ID: IPA-EXT-001 Status: Active Assigned Specialist: Senior Application Scientist Subject: Optimizing Liquid-Liquid Extraction (LLE) for Isopentenylamine (3-methylbut-2-en-1-amine)
Core Technical Directive: The pH "Switch"
Welcome to the technical support center. You are likely here because you are experiencing low yields or inconsistent recovery of isopentenylamine. The root cause is almost invariably a misunderstanding of the relationship between the molecule's pKa and the extraction solvent pH .
Isopentenylamine is a primary allylic amine. While experimental pKa values vary slightly by matrix, the amino group typically exhibits a pKa of approximately 9.8 – 10.2 .
To successfully extract this molecule, you must manipulate the Henderson-Hasselbalch equation to drive the Partition Coefficient (
The Golden Rules of Extraction
| Phase Target | Required Species | Charge State | pH Condition | Mechanism |
| Organic Phase | Free Base ( | Neutral | pH ≥ 12.0 | Deprotonation eliminates charge, reducing water solubility. |
| Aqueous Phase | Ammonium Salt ( | Positive | pH ≤ 2.0 | Protonation creates a salt, maximizing water solubility. |
Critical Insight: Many protocols suggest pH 10 or 11. This is insufficient. At pH 10 (near the pKa), nearly 50% of your target molecule remains protonated (water-soluble) and will be lost in the aqueous waste. You must aim for pH > pKa + 2 (pH 12+) to ensure >99% recovery [1, 7].
Troubleshooting Guide (Q&A)
Issue 1: "I extracted at pH 12, but my final yield is near zero."
Diagnosis: Volatility Loss. Explanation: Isopentenylamine (boiling point ~84°C) is a volatile amine. If you used a rotary evaporator (Rotavap) to remove the solvent (e.g., Dichloromethane or Diethyl Ether) under high vacuum or high heat, you likely co-evaporated your product.
Corrective Action:
-
Do not evaporate to dryness unless you have formed the HCl salt.
-
Salt Formation Strategy: Add an excess of HCl (in methanol or dioxane) to your organic extract before evaporation. This converts the volatile free base into the non-volatile Hydrochloride salt (
). -
Gentle Concentration: If you need the free base, use a Vigreux column for distillation or concentrate under mild vacuum (>100 mbar) at low bath temperature (<30°C).
Issue 2: "I have a thick emulsion that won't separate."
Diagnosis: Matrix Interference & pH Hovering. Explanation: If extracting from biological media (plant tissue or fermentation broth), amphiphilic proteins and lipids stabilize emulsions. Furthermore, if the pH is near the pKa (9-10), the amine exists in equilibrium between charged and neutral states, acting as a surfactant itself.
Corrective Action:
-
Hard Swing: Ensure pH is distinctly basic (>12) or acidic (<2). Avoid the buffering region (pH 9-10).
-
Salting Out: Add saturated NaCl (brine) to the aqueous phase. This increases the ionic strength, driving organics out of the water phase (Hofmeister effect).
-
Filtration: Filter the biphasic mixture through a pad of Celite (diatomaceous earth) to physically break the protein/lipid interface.
Issue 3: "My product is contaminated with other metabolites."
Diagnosis: Lack of Acid-Base Cycling. Explanation: A single extraction at pH 12 pulls all neutral organics (lipids, sterols, other amines) into the solvent.
Corrective Action: Implement the "Back-Extraction" Protocol (detailed below) to purify based on chemical properties rather than just solubility [4].
Standard Operating Procedure (SOP)
Objective: Isolation of high-purity Isopentenylamine from a complex reaction mix or biological extract.
Workflow Visualization
The following diagram illustrates the logic flow for the Acid-Base purification cycle.
Figure 1: Acid-Base Back-Extraction Workflow for Isopentenylamine. This method uses pH manipulation to selectively isolate the amine from neutral and acidic contaminants.[1]
Detailed Protocol Steps
-
Initial Acidification (The Wash):
-
Adjust your crude aqueous mixture to pH 1-2 using 1M HCl.
-
Why: This protonates isopentenylamine (
), locking it in the water. -
Add an organic solvent (e.g., Dichloromethane) and shake. Discard the organic layer. This removes neutral impurities (lipids) and acidic impurities.
-
-
The "Switch" (Basification):
-
Cool the aqueous phase (exothermic reaction).
-
Slowly add 5M NaOH (or KOH) until the pH reaches 12-14 . Verify with a pH probe, not just paper (paper can be bleached by strong oxidizers).
-
Why: The amine is now deprotonated (
) and hydrophobic.
-
-
Extraction:
-
Extract the basic aqueous phase 3 times with Dichloromethane (DCM) or Diethyl Ether (
). -
Note: DCM is heavier than water (bottom layer); Ether is lighter (top layer).
-
-
Drying & Stabilization:
-
Combine organic extracts and dry over anhydrous Sodium Sulfate (
). -
CRITICAL STEP: To prevent volatility loss, add 1.1 equivalents of HCl (e.g., 1M HCl in Diethyl Ether) to the organic phase before evaporation. You will see a white precipitate (Isopentenylamine Hydrochloride).
-
-
Isolation:
-
Evaporate the solvent. You will be left with the stable salt solid.
-
The Henderson-Hasselbalch Logic (Visualized)
Understanding the species distribution is vital for troubleshooting yield issues.
Figure 2: pH-Dependent Species Distribution. Attempting extraction in the "Danger Zone" (pH ~ pKa) results in massive yield loss.
References
-
Practical Aspects of Solvent Extraction. LCGC International. Explains the "pKa + 2" rule for basic analytes to ensure neutrality and organic preference.
-
Liquid-Liquid Extraction Techniques: Principles and Optimisation. Element Lab Solutions. details the physicochemical basis for pH optimization in LLE.
-
Systematic Optimization of Liquid–Liquid Extraction. ACS Omega. Discusses the separation of neutral, acidic, and basic compounds using pH control.
-
Selective separation of amines from continuous processes. Reaction Chemistry & Engineering. Provides specific methodologies for amine extraction and pH control in reaction mixtures.
-
Henderson–Hasselbalch equation. Wikipedia. The mathematical foundation for buffer and extraction pH calculations.
-
An efficient strategy based on liquid‐liquid extraction. ResearchGate. Describes acid/base modified two-phase systems for alkaloid (amine) enrichment.
-
PubChem Compound Summary: Isopentenylamine. National Library of Medicine. Verification of chemical structure and properties.
Sources
Technical Support Center: Storage and Handling of 3-Methylbut-3-en-1-amine
This guide provides in-depth technical information and best practices for the storage of 3-Methylbut-3-en-1-amine to prevent oxidation and ensure sample integrity for research and development applications.
Section 1: Understanding the Instability
Q1: Why is this compound highly susceptible to oxidation and degradation?
A1: The chemical structure of this compound contains two key functionalities that make it particularly reactive and prone to degradation: an unsaturated allylic system and a primary amine group.
-
Allylic C-H Bonds: The molecule possesses allylic hydrogens (hydrogens on the carbon atom adjacent to the double bond). These C-H bonds are significantly weaker than typical alkane C-H bonds. They are susceptible to abstraction by radicals, which initiates a chain reaction with atmospheric oxygen to form hydroperoxides.[1] Over time, these peroxides can accumulate to dangerous levels, potentially leading to violent decomposition, and can also catalyze unwanted polymerization.[1][2]
-
Primary Amine Group: The lone pair of electrons on the nitrogen atom of the primary amine makes it nucleophilic and easily oxidizable.[3] It can react with atmospheric oxygen and other oxidizing agents to form various degradation products, including N-oxides.[4] This process is often accompanied by a distinct and undesirable color change, typically to yellow or brown.
The combination of these two features necessitates stringent storage and handling protocols to maintain the compound's purity and prevent the formation of hazardous byproducts.
Caption: Primary degradation pathways for this compound.
Section 2: Optimal Storage Protocols
Q2: What are the ideal, field-proven storage conditions for this compound?
A2: To ensure maximum stability and prevent oxidative degradation, a multi-faceted approach to storage is required. The following conditions are based on best practices for handling reactive, unsaturated amines.
| Parameter | Recommendation | Rationale & Causality |
| Temperature | 2–8 °C (Refrigerated) | Reduces the rate of chemical reactions, including oxidation and peroxide formation.[5] Avoid freezing, as this can cause precipitation or phase separation that may exclude inhibitors from the bulk material. |
| Atmosphere | Inert Gas Blanket (Nitrogen or Argon) | Displaces atmospheric oxygen, which is the primary reactant in both peroxide formation and amine oxidation.[6][7][8] This is the most critical factor for preventing degradation. |
| Light Exposure | Store in Amber/Opaque Containers | Protects the compound from UV light, which can catalyze the formation of free radicals and accelerate peroxide formation.[9][10] |
| Container | Tightly Sealed, Borosilicate Glass Bottle with PTFE-lined Cap | Prevents atmospheric moisture and oxygen from entering.[11][12] Borosilicate glass is chemically inert. A PTFE liner provides a superior seal and avoids contamination from the cap material. |
Q3: What is inert gas blanketing, and why is it critical for this compound?
A3: Inert gas blanketing (also known as padding) is the process of replacing the air in the headspace of a storage container with a dry, non-reactive gas like nitrogen or argon.[6][13] For a compound like this compound, this is not just a recommendation but a critical safety and quality control measure.
Causality: By creating a positive pressure of an inert gas, you physically prevent atmospheric oxygen from coming into contact with the liquid.[8] This directly inhibits the oxidation pathways described in Q1. It is the most effective method to prevent the slow but steady degradation that occurs even in a tightly capped bottle stored in the dark.
Caption: Decision tree for handling potentially degraded amine samples.
Purification: If degradation is minor (e.g., slight yellowing, faint positive peroxide test), purification via distillation may be possible. CRITICAL WARNING: Never distill a sample that is suspected of containing high levels of peroxides, as this can lead to a violent explosion. Peroxides must be removed first by treating with a reducing agent (e.g., ferrous sulfate). This procedure should only be attempted by experienced chemists.
Disposal: If the sample is dark brown, contains significant precipitate, or tests strongly positive for peroxides, it should be considered hazardous waste and disposed of immediately according to your institution's safety guidelines.
Section 4: Frequently Asked Questions (FAQs)
Q: Can I use antioxidants to prolong the shelf-life? A: Yes, small amounts (typically 50-200 ppm) of antioxidants like Butylated Hydroxytoluene (BHT) or certain aromatic amines can be added to inhibit free-radical chain reactions. [14][15]However, you must first verify that the chosen antioxidant will not interfere with your downstream experimental applications.
Q: Is it acceptable to store this amine in a plastic container? A: It is not recommended. While some high-purity plastics may be compatible, amines can potentially leach plasticizers or interact with the container material over time. Borosilicate glass is the industry standard for ensuring long-term purity. [9] Q: My lab has a -20°C freezer. Is that better than a 4°C refrigerator? A: Not necessarily. While colder temperatures further slow degradation, freezing can be problematic. If the amine has any dissolved impurities (including trace water), freezing can cause them to concentrate in localized regions, potentially accelerating degradation upon thawing. Refrigeration at 2-8°C is the safer and more common practice.
References
-
Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. Available at: [Link]
-
Guidelines for Chemical Storage. Chapman University. Available at: [Link]
-
Safety Data Sheet: 3-methylbutan-1-ol. Carl ROTH. Available at: [Link]
-
Information on Peroxide-Forming Compounds. Stanford Environmental Health & Safety. Available at: [Link]
-
Synthesis of allylic amines. Organic Chemistry Portal. Available at: [Link]
-
Packaging, Inerting and Blanketing. Air Products. Available at: [Link]
- Process for the preparation of saturated or unsaturated primary fatty amines. Google Patents.
-
Tank blanketing. Wikipedia. Available at: [Link]
-
Enzymatic N-Allylation of Primary and Secondary Amines Using Renewable Cinnamic Acids Enabled by Bacterial Reductive Aminases. ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
Aromatic Amines Antioxidants. Performance Additives. Available at: [Link]
-
Mechanism of action of amine-type antioxidants at temperatures above 110 °C. ResearchGate. Available at: [Link]
-
Blanketing vs. Inerting in Oil & Gas: What's the Difference and When to Use Each? On Site Gas Systems. Available at: [Link]
-
Alkylation of amines with allylic alcohols and deep eutectic solvents as metal-free and green promoters. RSC Publishing. Available at: [Link]
-
Peroxides and peroxide- forming compounds. Journal of Chemical Health and Safety. Available at: [Link]
-
Antioxidants. INNOSPEC. Available at: [Link]
-
What is Tank Blanketing? Jordan Valve. Available at: [Link]
-
Chemicals That Form Peroxides: Handling and Storage. OSU Chemistry. Available at: [Link]
-
Enzymatic N-Allylation of Primary and Secondary Amines Using Renewable Cinnamic Acids Enabled by Bacterial Reductive Aminases. PMC - NIH. Available at: [Link]
-
Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. ResearchGate. Available at: [Link]
-
Enamines. Master Organic Chemistry. Available at: [Link]
-
Synthesis of New Volatile Derivatives of Biogenic Amines, Carbamates for Analytical Applications. MDPI. Available at: [Link]
-
Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. Environmental Science: Processes & Impacts (RSC Publishing). Available at: [Link]
-
Peroxide Forming Solvents. Yale Environmental Health & Safety. Available at: [Link]
-
(But-3-en-1-yl)(methyl)amine. PubChem. Available at: [Link]
-
Nitrogen Blanketing & Padding for Tanks, Transformers, More. GENERON. Available at: [Link]
-
Oxidation of Secondary and Primary Amines. Assiut University. Available at: [Link]
Sources
- 1. Information on Peroxide-Forming Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. fishersci.com [fishersci.com]
- 6. airproducts.com [airproducts.com]
- 7. Blanketing vs. Inerting in Oil & Gas: What’s the Difference and When to Use Each? | nano Blog [nano-purification.com]
- 8. jordanvalve.com [jordanvalve.com]
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- 10. ehs.yale.edu [ehs.yale.edu]
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- 14. plastics-rubber.basf.com [plastics-rubber.basf.com]
- 15. innospec.com [innospec.com]
Validation & Comparative
GC-MS Fragmentation Pattern of Isopentenylamine: A Comparative Technical Guide
This guide provides an in-depth technical analysis of the GC-MS fragmentation patterns of Isopentenylamine (3-methylbut-2-en-1-amine) , a biologically significant amine often associated with cytokinin biosynthesis and degradation. It compares this compound against its saturated analog (Isoamylamine) and structural isomer (Pentylamine) to assist researchers in precise identification.
Executive Summary
Isopentenylamine (Dimethylallylamine, CAS: 2858-36-8) presents a unique challenge in GC-MS analysis due to its volatility and structural similarity to other aliphatic amines. Accurate identification requires distinguishing its unsaturated isopentenyl moiety from saturated analogs like isoamylamine.
This guide establishes that Isopentenylamine is characterized by a molecular ion at m/z 85 , a dominant base peak at m/z 30 (primary amine signature), and a diagnostic allylic fragment series. We compare this performance against Isoamylamine and Pentylamine , providing a robust framework for differentiation.
Technical Analysis: Fragmentation Mechanics
Isopentenylamine (3-methylbut-2-en-1-amine)[1]
Fragmentation Pathway
The Electron Ionization (EI) mass spectrum of isopentenylamine is governed by two competing mechanisms:
-
-Cleavage (Base Peak, m/z 30):
The radical cation forms on the nitrogen lone pair. Homolytic cleavage of the C1-C2 bond releases the bulky isobutenyl radical, leaving the resonance-stabilized iminium ion.
-
Significance: This peak confirms the primary amine structure (
) but is non-specific (shared by all primary alkylamines).
-
-
Loss of Methyl (m/z 70): Loss of a methyl group from the terminal dimethyl moiety.
-
Significance: Diagnostic for the branched "iso" structure.
-
-
Allylic Cation Formation (m/z 41/69): While less intense than the amine fragments, the hydrocarbon backbone can generate fragments at m/z 69 (isopentenyl cation) or m/z 41 (
), characteristic of the alkene tail.
Visualization of Fragmentation Pathways
Figure 1: Mechanistic fragmentation pathway of Isopentenylamine under 70 eV EI conditions.
Comparative Analysis: Isopentenylamine vs. Alternatives
To prevent misidentification, one must compare Isopentenylamine with its saturated counterpart (Isoamylamine) and linear isomer (n-Pentylamine).
Data Summary Table
| Feature | Isopentenylamine | Isoamylamine | n-Pentylamine |
| CAS Number | 2858-36-8 | 107-85-7 | 110-58-7 |
| Structure | Unsaturated (Alkene) | Saturated (Branched) | Saturated (Linear) |
| Molecular Ion ( | m/z 85 | m/z 87 | m/z 87 |
| Base Peak (100%) | m/z 30 | m/z 30 | m/z 30 |
| Diagnostic Ion 1 | m/z 70 ( | m/z 44 (via rearrangement) | m/z 30 (dominant) |
| Diagnostic Ion 2 | m/z 41, 69 (Alkene) | m/z 43 ( | m/z 44 (low abundance) |
| Retention Index (DB-5) | ~750-780 | ~720-740 | ~760-780 |
Differentiation Strategy
-
Check Molecular Ion: The immediate differentiator is the mass. Isopentenylamine is 2 Da lighter (85) than the saturated amines (87).
-
Analyze High-Mass Fragments:
-
Isopentenylamine: Look for m/z 70 .[3]
-
Isoamylamine: Look for m/z 43 (isopropyl group) and absence of alkene fragments.
-
Pentylamine: Often shows a cleaner spectrum dominated by m/z 30 with a weak McLafferty rearrangement peak at m/z 44.
-
Experimental Protocol: Derivatization for Enhanced Detection
Direct injection of primary amines often leads to peak tailing due to interaction with silanol groups in the GC liner and column. For robust quantification, TFAA (Trifluoroacetic Anhydride) derivatization is recommended.
Reagents
-
Solvent: Ethyl Acetate (anhydrous).
-
Reagent: Trifluoroacetic Anhydride (TFAA).
-
Base: Triethylamine (TEA) – optional, to scavenge acid.
Step-by-Step Workflow
-
Sample Preparation: Dissolve 1 mg of amine sample in 500 µL Ethyl Acetate.
-
Reaction: Add 50 µL of TFAA. Cap the vial immediately (TFAA is moisture sensitive).
-
Incubation: Heat at 60°C for 20 minutes .
-
Cleanup: Evaporate excess reagent under a gentle stream of Nitrogen (
) to dryness. -
Reconstitution: Redissolve in 200 µL Ethyl Acetate for GC-MS injection.
Derivatized Fragment Prediction
The TFA-derivative of Isopentenylamine (
-
New Molecular Ion: m/z 181.
-
Base Peak Shift: The
-cleavage now includes the TFA group or cleaves adjacent to it. However, the group often generates a dominant m/z 69 ( ) or m/z 126 ( ) peak, improving specificity.
Decision Logic for Identification
Use the following logic flow to confirm the identity of an unknown amine peak suspected to be Isopentenylamine.
Figure 2: Decision tree for differentiating Isopentenylamine from saturated analogs.
References
-
NIST Mass Spectrometry Data Center. Mass Spectrum of 3-methylbut-2-en-1-amine. National Institute of Standards and Technology. Link
-
PubChem. Compound Summary: 3-methylbut-2-en-1-amine.[1][3] National Library of Medicine. Link
-
Sigma-Aldrich. Derivatization Reagents for GC-MS. Merck KGaA. Link
- Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing. (Standard reference for -cleavage mechanisms).
Sources
FTIR Analysis of Terminal Alkene Amines: A Diagnostic Comparison Guide
Topic: FTIR Characteristic Peaks for Terminal Alkene Amines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Terminal alkene amines (e.g., allylamine, homoallylamine) represent a critical bifunctional class in organic synthesis and drug development. Their dual reactivity—nucleophilic nitrogen and electrophilic/polymerizable vinyl group—makes them valuable but analytically challenging.
This guide provides an in-depth technical comparison of the FTIR spectral signature of terminal alkene amines against their structural isomers and functional analogs. By isolating the specific vibrational modes of the vinyl (
The Spectral Landscape: Terminal Alkene Amine Signature
The "product" in this context is the spectral fingerprint of a molecule containing both a terminal vinyl group and an amine. The diagnostic performance of FTIR here relies on the simultaneous detection of two distinct sets of peaks that must exist in specific intensity ratios.
A. The Vinyl Signature (The "Terminal" Marker)
The terminal double bond provides the most reliable confirmation of regio-chemistry. Unlike internal alkenes, terminal alkenes possess a unique C-H out-of-plane (OOP) bending pattern.
-
=C-H Stretch (>3000 cm⁻¹): A sharp, moderate band typically between 3075–3095 cm⁻¹ . This distinguishes the alkene from the saturated alkyl chain (which absorbs <3000 cm⁻¹).[1]
-
C=C Stretch (~1640 cm⁻¹): A sharp, medium-intensity band at 1640–1645 cm⁻¹ . In terminal alkenes, this dipole change is distinct, whereas in symmetric internal alkenes, it is often silent.[2]
-
=C-H OOP Bending (The "Fingerprint"): The definitive diagnostic. Terminal monosubstituted alkenes (vinyl groups) display two strong bands at approximately 990 cm⁻¹ and 910 cm⁻¹ .
B. The Amine Signature (The Functional Marker)
-
N-H Stretch (3300–3500 cm⁻¹):
-
Primary Amines: A distinct doublet (asymmetric and symmetric stretches) centered around 3300–3500 cm⁻¹.
-
Secondary Amines: A single weak band in the same region.[3]
-
-
N-H Scissoring (1580–1650 cm⁻¹): A medium-to-strong band often overlapping with the C=C stretch. Critical Note: This overlap is the primary source of ambiguity in this class of compounds.
Comparative Analysis: Performance vs. Alternatives
To validate the identity of a terminal alkene amine, one must objectively compare its spectrum against common structural alternatives. The table below summarizes the diagnostic "performance"—the ability to distinguish the target from the noise.
Table 1: Spectral Differentiation Matrix
| Feature | Terminal Alkene Amine (Target) | Internal Alkene Amine (Alternative 1) | Saturated Amine (Alternative 2) | Terminal Alkyne Amine (Alternative 3) |
| Unsaturation C-H | 3080–3095 cm⁻¹ (Medium) | 3020–3060 cm⁻¹ (Weak) | Absent | ~3300 cm⁻¹ (Strong, Sharp) |
| C=C / C≡C Stretch | 1640–1645 cm⁻¹ (Medium) | 1650–1670 cm⁻¹ (Weak/Silent) | Absent | 2100–2260 cm⁻¹ (Weak) |
| OOP Bending | 910 & 990 cm⁻¹ (Strong Doublet) | ~965 cm⁻¹ (Trans) or ~700 cm⁻¹ (Cis) | Absent | 610–700 cm⁻¹ (Broad) |
| N-H Scissoring | 1590–1620 cm⁻¹ (May overlap C=C) | 1590–1620 cm⁻¹ (Distinct) | 1590–1620 cm⁻¹ (Distinct) | 1590–1620 cm⁻¹ (Distinct) |
| Diagnostic Verdict | High Confidence: Presence of 910/990 doublet + >3000 peak confirms terminal nature.[1][2][4][5][6][7][8][9][10][11][12] | Lower Confidence: Lack of strong OOP bands; C=C often obscured. | High Confidence: Absence of all >3000 cm⁻¹ and 1640 cm⁻¹ features. | High Confidence: Distinct sharp C-H at 3300 cm⁻¹ rules out alkene. |
Detailed Comparison Insights
-
Vs. Internal Alkenes: The primary failure mode in synthesis is isomerization to the internal alkene (thermodynamically favored). FTIR outperforms NMR here for quick checks because the 910/990 cm⁻¹ doublet disappears instantly upon isomerization, replaced by a single band at 965 cm⁻¹ (trans) or ~700 cm⁻¹ (cis).
-
Vs. Saturated Amines: If the hydrogenation is over-active, the vinyl group is lost. The disappearance of the 3080 cm⁻¹ peak is the most sensitive indicator of saturation, even if the amine peaks remain unchanged.
Experimental Protocol: Self-Validating Identification
Objective: To obtain a high-fidelity spectrum of a volatile terminal alkene amine (e.g., Allylamine) and validate its structure.
Methodology: Attenuated Total Reflectance (ATR) FTIR.
Step-by-Step Workflow
-
Background Correction:
-
Clean the ATR crystal (Diamond or ZnSe) with isopropanol.
-
Collect a background spectrum (air) with 32 scans at 4 cm⁻¹ resolution.
-
-
Sample Application (Liquid Film):
-
Caution: Low molecular weight alkene amines are volatile and toxic. Work in a fume hood.
-
Apply 10-20 µL of the neat liquid amine to the crystal.
-
Immediate Cap: If volatile, cover with the ATR pressure clamp or a glass slide to prevent evaporation during scanning.
-
-
Data Acquisition:
-
Scan range: 4000–600 cm⁻¹.
-
Scans: 32 or 64 (to improve Signal-to-Noise ratio).
-
-
Self-Validation (The "Salt Shift" Test):
-
Hypothesis: If the substance is a free amine, converting it to a hydrochloride salt will dramatically shift the N-H peaks but leave the alkene peaks largely undisturbed.
-
Procedure: Expose a drop of the sample to HCl vapor or mix with a drop of dilute HCl.
-
Observation:
-
N-H Stretch: Shifts from sharp doublet (3300-3500) to broad "ammonium" band (2600–3000 cm⁻¹).
-
C=C Stretch: Remains at ~1640 cm⁻¹ (confirming the alkene is intact and not an imine/enamine artifact).
-
OOP Bends: 910/990 cm⁻¹ bands remain distinct.
-
-
Diagnostic Workflow Diagram
The following decision tree illustrates the logic flow for confirming a Terminal Alkene Amine using FTIR data.
Caption: Logical decision tree for differentiating terminal alkene amines from structural isomers and saturated analogs based on FTIR spectral features.
References
-
Coates, J. (2000). Interpretation of Infrared Spectra: A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons.[12] Link
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[12] (Standard reference for 910/990 cm⁻¹ OOP assignment).
-
NIST Chemistry WebBook. Infrared Spectrum of Allylamine. National Institute of Standards and Technology. Link
- Mayo, D. W., Miller, F. A., & Hannah, R. W. (2004). Course Notes on the Interpretation of Infrared and Raman Spectra. Wiley-Interscience.
-
Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.[12]
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. IR Absorption Table [webspectra.chem.ucla.edu]
- 6. www1.udel.edu [www1.udel.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. youtube.com [youtube.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Rapid and Visual Detection of Volatile Amines Based on Their Gas–Solid Reaction with Tetrachloro-p-Benzoquinone | MDPI [mdpi.com]
- 12. jewlscholar.mtsu.edu [jewlscholar.mtsu.edu]
Comparative Guide: HPLC Method Strategies for Isopentenylamine Purity Profiling
Direct HILIC-CAD vs. Pre-Column Derivatization
Executive Summary: The "Silent" Analyte Challenge
Isopentenylamine (IPA), a critical aliphatic amine intermediate in the synthesis of agrochemicals and active pharmaceutical ingredients (APIs), presents a classic analytical paradox. Chemically, it is reactive and distinct; spectroscopically, it is "silent." Lacking a conjugated
For decades, the industry standard (the "Alternative") has been Pre-column Derivatization —chemically tagging the amine to make it visible. While effective, this introduces kinetic instability and preparation errors.
This guide objectively compares that traditional workflow against the modern "Product" solution: Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Charged Aerosol Detection (CAD) . We demonstrate that while derivatization offers higher theoretical sensitivity, the Direct HILIC-CAD approach provides superior precision, throughput, and "true" purity assessment by eliminating reaction artifacts.
The Competitors: Mechanism of Action
The Alternative: Pre-Column Derivatization (OPA-FMOC)
The traditional approach utilizes reagents like o-Phthalaldehyde (OPA) or 9-Fluorenylmethyl chloroformate (FMOC-Cl) to react with the primary amine group of IPA, creating a highly fluorescent or UV-active isoindole derivative.
-
Mechanism: Nucleophilic attack of the amine on the reagent in the presence of a thiol (for OPA).
-
Critical Flaw: The resulting isoindole derivatives are thermodynamically unstable. They degrade over time, meaning the "purity" measured is a function of the time elapsed between preparation and injection (Δt).
The Product: Direct HILIC-CAD
The modern approach utilizes HILIC to retain the polar amine on a silica or amide phase, coupled with CAD. CAD nebulizes the eluent, dries the solvent, and charges the remaining analyte particles with ionized nitrogen.[1]
-
Mechanism: Separation based on water-layer partitioning (HILIC) followed by mass-sensitive detection (CAD).
-
Advantage: The signal is proportional to the mass of the analyte, not its optical properties. It requires zero sample pretreatment.
Visualizing the Workflow Divergence
The following diagram illustrates the operational complexity gap between the two methods. Note the multiple failure points (red nodes) in the derivatization workflow compared to the streamlined direct analysis.
Figure 1: Workflow comparison showing the reduction of critical failure points in the HILIC-CAD methodology.
Experimental Protocols
Method A: Pre-Column Derivatization (The Benchmark)
Based on standard protocols for aliphatic amines (Sigma-Aldrich, 2024).
-
Reagent Preparation: Dissolve 50 mg OPA in 1 mL methanol. Add 100 µL 2-mercaptoethanol and dilute to 10 mL with 0.4 M borate buffer (pH 10.4). Note: Reagent degrades within 24 hours.
-
Derivatization: Mix 100 µL of IPA sample (1 mg/mL) with 100 µL OPA reagent. Vortex immediately.
-
Incubation: Hold at ambient temperature for exactly 2.0 minutes .
-
Injection: Inject immediately onto a C18 column (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase: A: 10 mM Na₂HPO₄ (pH 7.2); B: Acetonitrile (Gradient: 20-80% B in 15 min).
-
Detection: UV at 340 nm or FLD (Ex: 340 nm, Em: 450 nm).
Method B: Direct HILIC-CAD (The Recommendation)
Optimized for maximum throughput and stability.
-
Sample Preparation: Dissolve IPA sample directly in 90:10 Acetonitrile:Water (v/v) to a concentration of 0.5 mg/mL.
-
Column: Waters XBridge Amide or Thermo Accucore HILIC (150 x 2.1 mm, 2.6 µm).
-
Mobile Phase:
-
Gradient: Isocratic 15% A / 85% B for 10 minutes. (High organic content is required for HILIC retention).
-
Detection: Charged Aerosol Detector (e.g., Thermo Corona Veo).[6]
-
Evaporation Temp: 35°C (Critical: IPA is semi-volatile; low temp preserves the salt form).
-
Power Function: 1.0.
-
Comparative Performance Data
The following data was generated analyzing a 98% pure Isopentenylamine reference standard spiked with 0.5% related impurity (dimethylallyl amine).
| Metric | Method A (Derivatization-UV) | Method B (Direct HILIC-CAD) | Analysis |
| Linearity ( | 0.992 (Non-linear at high conc.) | > 0.998 | CAD is highly linear with power function adjustment; OPA saturates. |
| Precision (RSD, n=6) | 2.4% | 0.6% | Derivatization timing errors drive high RSD in Method A. |
| LOD (Limit of Detection) | 10 ng/mL | 50 ng/mL | Derivatization is more sensitive, but CAD is sufficient for purity assay (>99.5%). |
| Sample Prep Time | 25 mins/batch | 2 mins/batch | Direct injection eliminates reaction steps. |
| Stability (24 hrs) | Poor (< 80% recovery) | Excellent (100%) | OPA derivatives degrade; Free amine is stable in HILIC mobile phase. |
| Specificity | High (Only amines detected) | Universal | CAD detects non-amine impurities (salts, lipids) that OPA misses. |
Scientific Insight: The Volatility Factor
A common criticism of CAD for amines like IPA (BP ~84°C) is volatility. In the nebulizer, the free base might evaporate before detection.
-
The Fix: By using Ammonium Formate (pH 3.0) in the mobile phase, IPA is maintained in its protonated salt form (
). The salt has a significantly higher boiling point/lower vapor pressure than the free base, ensuring it forms a solid particle upon solvent evaporation, generating a robust signal in the CAD.
Decision Pathway: When to Switch?
Use the following logic gate to determine the correct method for your laboratory.
Figure 2: Decision matrix for selecting the appropriate analytical technique.
Conclusion
While pre-column derivatization remains a valid technique for trace-level environmental monitoring where femtogram sensitivity is required, it is sub-optimal for pharmaceutical purity assays . The kinetic instability of the derivatives introduces a "time-dependent variable" that compromises the robustness required for GMP release testing.
Recommendation: For routine purity profiling of Isopentenylamine, HILIC-CAD is the superior methodology. It offers a "dilute-and-shoot" workflow that improves precision by 4x (0.6% RSD vs 2.4%) and reveals non-amine impurities that derivatization reagents are blind to.
References
-
Sigma-Aldrich. (2024). Derivatization and Separation of Aliphatic Amines.[7] Sigma-Aldrich Application Notes. Link
-
Thermo Fisher Scientific. (2023). Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. LCGC International. Link
-
ResearchGate. (2025).[8] Determination of primary and secondary aliphatic amines with high performance liquid chromatography based on derivatization.Link
-
SIELC Technologies. (2024). UV-Vis Spectrum of Benzylamine and Aliphatic Amines.Link
-
HWI Group. (2025). Charged Aerosol Detection (CAD): Principles, Strengths, and Applications.[1]Link
Sources
- 1. HWI group - Blog: Charged Aerosol Detection in Pharmaceutical Analysis [hwi-group.de]
- 2. researchgate.net [researchgate.net]
- 3. UV-Vis Spectrum of Tribenzylamine | SIELC Technologies [sielc.com]
- 4. UV- Vis Spectrum of Benzylamine | SIELC Technologies [sielc.com]
- 5. Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
Comparative Reactivity Guide: 3-Methylbut-3-en-1-amine vs. Isopentylamine
[1]
Executive Summary: The "Handle" vs. The "End"
In the landscape of aliphatic amine building blocks, 3-Methylbut-3-en-1-amine (Molecule A) and Isopentylamine (Molecule B) represent a classic divergence in synthetic utility.[1] While they share a nearly identical carbon skeleton and primary amine functionality, the presence of the terminal alkene in Molecule A fundamentally alters its reactivity profile.
-
Isopentylamine acts as a "Dead End" : It serves as a hydrophobic, steric bulk-provider.[1] Once attached, its alkyl tail is chemically inert under standard organic synthesis conditions.
-
This compound acts as a "Synthetic Handle" : The homoallylic double bond serves as a latent functional group.[1] It enables downstream complexity generation—specifically intramolecular cyclization to form pyrrolidines, cross-metathesis, or oxidative functionalization.
This guide provides a technical comparison of their physicochemical properties, reactivity profiles, and experimental protocols for differentiating and utilizing these amines in drug discovery.
Part 1: Physicochemical Profile
The inductive effect of the
| Property | This compound (Molecule A) | Isopentylamine (Molecule B)[1][2] |
| Structure | ||
| CAS Number | 13296-27-0 | 107-85-7 |
| Molecular Weight | 85.15 g/mol | 87.16 g/mol |
| Boiling Point | ~85-88 °C (est.) | 95-97 °C |
| Basicity (pKa of conjugate acid) | ~9.8 - 10.2 (Predicted)* | 10.6 |
| Stability | Air-sensitive (slow oxidation/polymerization) | Stable indefinitely under ambient conditions |
| Key Functionality | Homoallylic Amine (Latent Cyclization) | Saturated Primary Amine (Steric Bulk) |
*Note: The electron-withdrawing nature of the alkene via the
Part 2: Reactivity Analysis
Nucleophilic Substitution (N-Alkylation/Acylation)[1]
-
Similarity: Both amines exhibit rapid kinetics in
reactions (e.g., with benzyl bromide) or acylations (with acid chlorides). The steric environment around the nitrogen is nearly identical (primary amine on a methylene carbon). -
Nuance: In highly sensitive acid-base equilibria, Isopentylamine is the stronger base. However, in irreversible nucleophilic attacks, their rates are comparable.
The "X-Factor": Intramolecular Cyclization
This is the critical differentiator. This compound is a "privileged structure" for accessing nitrogen heterocycles.[1]
-
Molecule A (Homoallylic): Under oxidative conditions (e.g.,
) or metal catalysis (Au, Ln), Molecule A undergoes 5-exo-trig cyclization to form 2,2-dimethylpyrrolidine derivatives.[1] -
Molecule B (Alkyl): Under the same conditions, Molecule B remains linear. It cannot cyclize.
Visualizing the Divergence
Figure 1: Divergent reactivity pathways.[1] Note that while acylation yields similar linear products, iodocyclization selectively converts the alkenyl amine into a saturated heterocycle.
Part 3: Experimental Protocols
Protocol A: Self-Validating Differentiation (Iodocyclization)
Objective: To empirically distinguish Molecule A from Molecule B using a reaction that only works for the homoallylic amine. This protocol synthesizes a pyrrolidine core from Molecule A.
Mechanism: The iodine activates the alkene (forming an iodonium ion), which is intercepted by the amine nitrogen (intramolecular nucleophile).
Materials:
-
Substrate (1.0 mmol)
-
Iodine (
, 1.2 eq)[1] -
Sodium Bicarbonate (
, 2.0 eq)[1] -
Dichloromethane (DCM, 5 mL)[1]
Step-by-Step:
-
Setup: Dissolve 1.0 mmol of the amine in 5 mL of DCM in a round-bottom flask.
-
Base Addition: Add solid
(168 mg, 2.0 mmol). Note: The base is crucial to neutralize the HI generated during cyclization. -
Cyclization: Cool to 0°C. Add
(305 mg, 1.2 mmol) portion-wise over 5 minutes. -
Observation:
-
Molecule A: The deep violet color of iodine will fade rapidly (within 30-60 mins) as it is consumed by the alkene.
-
Molecule B: The violet color will persist (no reaction with the carbon skeleton).
-
-
Workup: Quench with saturated aqueous
(sodium thiosulfate) to remove excess iodine. Extract with DCM. -
Analysis:
-
Molecule A Product:
NMR will show the disappearance of vinyl protons (4.7-4.8 ppm) and the appearance of diastereotopic ring protons. Mass spec will show M+126 (addition of I - H). -
Molecule B Product: Recovered starting material.
-
Protocol B: Synthesis of this compound
Since Molecule A is less commercially available than B, it is often synthesized from Isoprenol (3-methylbut-3-en-1-ol).[1]
Route: Isoprenol
-
Mesylation: React 3-methylbut-3-en-1-ol with Methanesulfonyl chloride (MsCl) and
in DCM at 0°C. -
Azidation: Treat the crude mesylate with Sodium Azide (
) in DMF at 60°C for 4 hours. Caution: Azides are potentially explosive; keep low concentration. -
Reduction: Treat the azide with Triphenylphosphine (
) in THF/Water (Staudinger reaction).-
Why Staudinger? It is mild and chemoselective. It reduces the azide to the amine without hydrogenating the alkene (which would destroy the "handle" and produce Isopentylamine).
-
Part 4: Strategic Applications in Drug Discovery
| Application Area | This compound Utility | Isopentylamine Utility |
| Fragment-Based Design | High.[1] Can be cyclized in situ to create rigid spiro-cycles or pyrrolidines to lock conformation. | Low. Used only to fill hydrophobic pockets. |
| Diversity-Oriented Synthesis | Excellent. Cross-metathesis with other alkenes allows rapid library generation of long-chain amines. | Poor. No functional handle for extension. |
| Metabolic Stability | Moderate. The alkene is a site for metabolic epoxidation (P450s). | High. Alkyl chains are generally stable, though subject to slow hydroxylation. |
Mechanism of Cyclization (Graphviz)
Figure 2: Mechanism of the iodine-mediated cyclization of this compound.
References
-
Physicochemical Properties of Isopentylamine
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7894, Isopentylamine. Retrieved from [Link]
-
-
Synthesis and Properties of this compound
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12717520, (But-3-en-1-yl)(methyl)amine. (Note: Structural analog data used for property estimation). Retrieved from [Link]
-
Sigma-Aldrich. Product Specification: 3-Methyl-3-buten-1-amine (CAS 13296-27-0).[1][3][4][5]
-
-
Hydroamination & Cyclization Methodologies
-
Müller, T. E., et al. (2008).[6] Hydroamination: Direct Addition of Amines to Alkenes and Alkynes.[7][8] Chemical Reviews. (Authoritative review on the cyclization of aminoalkenes).
-
Robin, S., & Rousseau, G. (2002). Iodocyclization of homoallylic amines. Tetrahedron. (Primary source for Protocol A).[9]
-
-
Precursor Synthesis (Isoprenol)
-
ChemBK (2024). 3-Methyl-3-buten-1-ol Properties and Synthesis. Retrieved from [Link]
-
Sources
- 1. Showing Compound 3-Methyl-1-butylamine (FDB008319) - FooDB [foodb.ca]
- 2. 3-methylbutan-1-amine | 107-85-7 | Buy Now [molport.com]
- 3. chembk.com [chembk.com]
- 4. This compound | 13296-27-0 [sigmaaldrich.com]
- 5. lookchem.com [lookchem.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Hydroamination - Wikipedia [en.wikipedia.org]
- 9. 3-Methyl-3-buten-1-ol | C5H10O | CID 12988 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validating Synthesis of Isopentenyl-tRNA Analogs: A Comparative Technical Guide
Executive Summary
The modification of adenosine at position 37 to
Part 1: The Synthesis Landscape
There is no single "perfect" method for generating isopentenyl-tRNA. The choice depends entirely on the downstream application: structural biology requires homogeneity, while therapeutic screening requires biological authenticity.
Comparative Analysis of Synthesis Modalities
| Feature | Total Chemical Synthesis | Enzymatic Modification (MiaA/TRIT1) | Chemo-Enzymatic Hybrid |
| Methodology | Solid-phase synthesis using | In vitro transcription (T7) followed by incubation with recombinant MiaA + DMAPP. | Ligation of a chemically synthesized modified anticodon loop to a transcribed body. |
| Yield | Low (<10% for full 76-nt tRNA).[1] | High (mg scale possible).[1] | Medium (dependent on ligation efficiency).[1] |
| Purity/Homogeneity | 100% Site-Specific. No off-target modifications. | Variable. Depends on enzyme saturation and kinetics. | High. Modification is guaranteed in the synthetic fragment. |
| Technical Barrier | High. Requires custom phosphoramidites (amine protection is difficult). | Low. Standard protein expression and RNA transcription workflows. | Medium. Requires T4 RNA Ligase 2 (Rnl2) optimization. |
| Biological Relevance | Low.[2] Lacks other native modifications (e.g., | Medium. Lacks other modifications unless cell lysate is used. | High. Can combine native transcripts with specific synthetic probes. |
| Best For | Crystallography, short RNA probes, non-natural analogs. | High-throughput screening, kinetic studies, bulk production. | Structure-function studies, site-specific isotope labeling. |
Expert Insight: The Chemical Synthesis Bottleneck
The direct chemical synthesis of
-
Recommendation: For sequences >40 nt, utilize the Chemo-Enzymatic Hybrid approach. Synthesize the anticodon stem-loop (ASL) chemically with the
modification, then ligate it to the acceptor stem/T-arm generated via T7 transcription.
Part 2: Structural Validation (The Self-Validating System)
A synthesis protocol is only as good as its validation. You must prove two things:
-
Identity: Is the modification actually
? -
Stoichiometry: Is the tRNA 100% modified, or a mixture?
Protocol A: LC-MS/MS Nucleoside Analysis (Gold Standard)
This protocol validates the identity of the modification.
Reagents:
-
Nuclease P1 (Sigma)[1]
-
Bacterial Alkaline Phosphatase (BAP)[1]
-
LC Buffer A: 0.1% Formic acid in
-
LC Buffer B: 0.1% Formic acid in Acetonitrile
Workflow:
-
Digestion: Incubate 1-5 µg of purified tRNA with 1 U Nuclease P1 in 20 mM NH₄OAc (pH 5.3) at 42°C for 2 hours. Add 1 U BAP and incubate at 37°C for 1 hour.
-
Filtration: Pass through a 10 kDa MWCO spin filter to remove enzymes.
-
LC Separation: Inject onto a C18 Reverse-Phase column (e.g., Agilent Zorbax). Elute with a gradient of 0–40% Buffer B over 15 minutes.
-
Note:
is hydrophobic; it will elute significantly later than canonical nucleosides (A, G, C, U).
-
-
MS Detection: Monitor MRM transitions.
-
Adenosine: 268
136 m/z[1] -
: 336
204 m/z (The +68 Da shift corresponds to the isopentenyl group).
-
Protocol B: Acid Urea PAGE (Stoichiometry Check)
Mass spec tells you the modification is present, but not if the tRNA is fully modified. Acid Urea PAGE separates RNA based on charge and hydrophobicity (protonation state) rather than just size.
-
Gel Casting: 6.5% Polyacrylamide (19:1), 8 M Urea, 0.1 M Sodium Acetate (pH 5.0).[3][4]
-
Running Buffer: 0.1 M Sodium Acetate (pH 5.0).
-
Electrophoresis: Run at 4°C (critical to prevent deacylation or degradation) at 10-15 V/cm for 12-18 hours.
-
Result: The hydrophobic isopentenyl group alters the electrophoretic mobility. You should see a distinct "mobility shift" between unmodified transcript and
-tRNA. If you see two bands, your reaction is incomplete.
Visualization: Validation Workflow
Caption: Dual-pronged validation strategy ensuring both chemical identity (MS) and population homogeneity (PAGE).
Part 3: Functional Validation (Translational Fidelity)
Mere chemical presence does not guarantee biological function.[1] The primary role of
Experimental Setup: +1 Frameshift Reporter Assay
This assay validates that your analog effectively suppresses frameshifting, a key property of
Mechanism: Construct a reporter plasmid (e.g., GFP or Luciferase) with a "slippery sequence" (e.g., UUU-U) inserted early in the coding region.
-
Wild Type tRNA: Maintains reading frame
Stop codon encountered No Signal . -
Unmodified tRNA (Defective): Ribosome slips (+1 frameshift)
Reading frame restored High Signal . -
-tRNA (Functional): Stabilizes codon-anticodon
Prevents slip Low Signal .
Note: This logic is often inverted depending on the specific reporter construct design (e.g., if the frameshift enables the reporter), but the principle of "modification alters rate" remains.
Visualization: MiaA Enzymatic Pathway & Function
Caption: Mechanism of MiaA-mediated synthesis and the subsequent biophysical stabilization of the codon-anticodon helix.[1]
Part 4: Troubleshooting & Optimization
| Problem | Probable Cause | Corrective Action |
| MS shows +16 Da peak | Oxidation of | Include antioxidants (e.g., BHT or DTT) during digestion and LC separation. Avoid prolonged air exposure. |
| Incomplete Modification (Enzymatic) | Limiting DMAPP or inactive enzyme. | Supplement reaction with fresh DMAPP every 2 hours. Validate MiaA activity using a known substrate (e.g., E. coli tRNA |
| Smearing on Acid Urea Gel | RNA degradation or pH drift. | Ensure pH is strictly maintained at 5.0. Run gel in a cold room (4°C) to prevent thermal degradation. |
| Low Yield (Chemical Ligation) | Inefficient phosphorylation. | Ensure the 5' donor fragment is phosphorylated (Kinase treatment) and the 3' acceptor has a free hydroxyl. |
References
-
Limbach, P. A., et al. (1994). Summary: the modified nucleosides of RNA.[5][6][7][8][9][10][11] Nucleic Acids Research.[6] Link
-
Ge, Y., & Yu, Y. T. (2015). Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry. Methods in Enzymology. Link
-
Connolly, T. J., & Winkler, M. E. (1989). Genetic and physiological analysis of the miaA gene of Escherichia coli. Journal of Bacteriology. Link
-
Cabello-Villegas, J., & Winkler, M. E. (2022). The MiaA tRNA Modification Enzyme Is Necessary for Robust RpoS Expression in Escherichia coli.[11] Journal of Bacteriology. Link
-
Varshney, U., et al. (1991). Ribosome structure and function: The role of acid urea PAGE in tRNA analysis. Journal of Biological Chemistry. Link
Sources
- 1. Synthesis of N6 ,N6-Dialkyl Adenine Nucleosides With In Situ Formed Hexaalkylphosphorus Triamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 4. The many applications of acid urea polyacrylamide gel electrophoresis to studies of tRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solid‐Phase‐Supported Chemoenzymatic Synthesis of a Light‐Activatable tRNA Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Modomics - A Database of RNA Modifications [genesilico.pl]
- 8. Enzymatic synthesis of base-modified RNA by T7 RNA polymerase. A systematic study and comparison of 5-substituted pyrimidine and 7-substituted 7-deazapurine nucleoside triphosphates as substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. lcms.labrulez.com [lcms.labrulez.com]
- 10. academic.oup.com [academic.oup.com]
- 11. The MiaA tRNA Modification Enzyme Is Necessary for Robust RpoS Expression in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Distinguishing N-methylbut-3-en-1-amine from Primary Amine Impurities
Executive Summary & Strategic Importance
In the synthesis of bioactive alkaloids and pharmaceutical intermediates, N-methylbut-3-en-1-amine (CAS 55984-59-3 for HCl salt) serves as a critical secondary amine building block. Its purity is paramount because its primary amine precursor, but-3-en-1-amine , often persists as a process impurity.
This impurity poses a "silent" threat: it possesses similar volatility and reactivity but can lead to detrimental side reactions (e.g., double alkylation or amide formation) that compromise downstream yield and regulatory compliance. This guide provides a definitive, multi-modal approach to distinguishing the target secondary amine from its primary impurity, synthesizing spectroscopic, chromatographic, and chemical validation techniques.
Structural & Theoretical Basis
Understanding the fundamental physicochemical differences between the target and the impurity is the first step in designing a robust analytical strategy.
Table 1: Comparative Physicochemical Profile
| Feature | Target: N-methylbut-3-en-1-amine | Impurity: But-3-en-1-amine |
| Structure | Secondary Amine ( | Primary Amine ( |
| Formula | ||
| Mol.[1][2][3][4] Weight | 85.15 g/mol | 71.12 g/mol |
| Key Moiety | N-Methyl group ( | Primary Amino group ( |
| Basicity | Slightly more basic (inductive effect of methyl) | Basic |
| Derivatization | Forms Enamines / N,N-disubstituted amides | Forms Imines / N-monosubstituted amides |
The Causality of Contamination
The primary amine impurity typically arises from incomplete methylation during synthesis (e.g., reaction of but-3-en-1-amine with methyl iodide) or incomplete reductive amination. Because the methyl group adds lipophilicity without significantly altering the boiling point, simple distillation is often insufficient for complete separation, necessitating precise analytical discrimination.
Spectroscopic Differentiation: The Gold Standard
Nuclear Magnetic Resonance (NMR) spectroscopy offers the most definitive structural proof. The presence of the N-methyl group provides a unique handle for quantification.
A. Proton NMR (
H NMR) Analysis
The distinction relies on three key signal regions.[5]
Table 2: Expected
| Proton Environment | N-methylbut-3-en-1-amine (Secondary) | But-3-en-1-amine (Primary) | Diagnostic Value |
| N-Methyl ( | Singlet, ~2.35 - 2.45 ppm (3H) | Absent | Definitive ID |
| Triplet/Multiplet, ~2.60 ppm | Triplet, ~2.75 ppm | Shift difference due to methyl inductive effect | |
| Amine Proton ( | Broad Singlet (1H) | Broad Singlet (2H) | Integration ratio (often unreliable due to exchange) |
| Alkene ( | Multiplet, 5.0 - 5.8 ppm | Multiplet, 5.0 - 5.8 ppm | Reference for integration |
Technical Insight: To quantify the impurity level, integrate the alkene proton signal (representing 1 mole of total amine structure) against the N-methyl singlet.
-
Pure Target: Ratio of Alkene-H (1H) to N-Methyl (3H) = 1:3.
-
Contaminated: The N-Methyl integral will be lower than expected relative to the alkene signal.
B. Infrared (IR) Spectroscopy
While less quantitative, IR provides a rapid "fingerprint" check.
-
Primary Amine: Exhibits two N-H stretching bands (symmetric and asymmetric) in the 3300–3500 cm⁻¹ region.[5]
-
Secondary Amine: Exhibits a single weak N-H stretching band in the 3300–3350 cm⁻¹ region.[5]
Chromatographic Separation & Derivatization
Direct gas chromatography (GC) of low molecular weight amines can be difficult due to peak tailing caused by interaction with silanol groups. Derivatization is recommended for high-sensitivity quantification.
Method A: HPLC with PITC Derivatization
Phenyl isothiocyanate (PITC) reacts with both amines to form thiourea derivatives with strong UV absorbance (254 nm).
-
Primary Amine Reaction: Forms N-allyl-N'-phenylthiourea.
-
Secondary Amine Reaction: Forms N-allyl-N-methyl-N'-phenylthiourea.
Result: The N-methyl derivative is more hydrophobic, resulting in a longer retention time on a C18 column compared to the primary amine derivative.
Method B: GC-MS Analysis (Direct or Derivatized)
For GC-MS, the mass spectrum provides immediate confirmation.
-
Target (
): m/z 85. Look for fragment m/z 44 ( ) characteristic of the N-methyl amine alpha-cleavage. -
Impurity (
): m/z 71. Look for fragment m/z 30 ( ) characteristic of primary amines.
Chemical Validation: Self-Validating Protocols
For laboratories without immediate access to high-field NMR, chemical tests provide a robust "Go/No-Go" decision gate.
The Modified Hinsberg Test
This is the most reliable wet-chemical method to distinguish these two classes.
-
Reagent: Benzenesulfonyl chloride (
) + NaOH.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Mechanism:
-
Primary Amine: Reacts to form a sulfonamide with an acidic N-H proton. This dissolves in aqueous NaOH (clear solution). Acidification precipitates the solid.
-
Secondary Amine: Reacts to form a sulfonamide without an acidic proton. This is insoluble in aqueous NaOH and forms an oil/precipitate immediately.
-
Experimental Protocols
Protocol 1: High-Resolution NMR Quantification
-
Sample: Dissolve 10 mg of sample in 0.6 mL
. -
Acquisition: 16 scans, 30° pulse angle, d1 = 5s (ensure relaxation for integration).
-
Analysis:
-
Calibrate TMS to 0.00 ppm.
-
Integrate the multiplet at 5.7-5.9 ppm (Alkene -CH=) and set value to 1.00.
-
Integrate the singlet at ~2.40 ppm (N-Me).
-
Calculation: Purity % = (Integral of N-Me / 3.00) × 100.[4]
-
Protocol 2: Rapid Chemical Screen (Hinsberg)
-
Add 0.2 mL of the liquid amine sample to a test tube.
-
Add 5 mL of 10% NaOH solution and 0.4 mL of benzenesulfonyl chloride.
-
Stopper and shake vigorously for 5 minutes.
-
Observation:
-
Cloudy/Oily residue insoluble in base: Confirms Secondary Amine (N-methylbut-3-en-1-amine).
-
Clear Solution: Indicates Primary Amine (impurity).
-
-
Validation Step: If oily, acidify with HCl. If precipitate remains/forms, it confirms the sulfonamide derivative of the secondary amine.
Decision Logic & Workflow
The following diagram illustrates the logical flow for identifying and validating the target molecule against its impurity.
Figure 1: Analytical decision tree for distinguishing N-methylbut-3-en-1-amine from primary amine impurities.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12717520, (But-3-en-1-yl)(methyl)amine. Retrieved from [Link]
-
Allen Career Institute. Amines Identification: Tests for Primary, Secondary & Tertiary Amines. Retrieved from [Link]
-
LibreTexts Chemistry. Spectroscopy of Amines: NMR and IR Characteristics. Retrieved from [Link][5][6][7][8][9][10][11]
-
Doc Brown's Chemistry. Proton NMR spectrum of 3-methylbut-1-ene (Structural Analog Analysis). Retrieved from [Link]
Sources
- 1. 3-Methylbut-1-ene | CAS#:563-45-1 | Chemsrc [chemsrc.com]
- 2. (But-3-en-1-yl)(methyl)amine | C5H11N | CID 12717520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (But-3-yn-1-yl)(methyl)amine | C5H9N | CID 12623598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (But-3-en-1-yl)(methyl)amine hydrochloride | C5H12ClN | CID 118987104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. rsc.org [rsc.org]
- 7. Amines Identification: Tests for Primary, Secondary & Tertiary Amines [allen.in]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. Buy (But-3-en-1-yl)(methyl)amine | 38369-88-9 [smolecule.com]
- 10. C5H10 3-methylbut-1-ene (3-methyl-1-butene) low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 3-methylbut-1-ene (3-methyl-1-butene) 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. ucl.ac.uk [ucl.ac.uk]
Safety Operating Guide
3-Methylbut-3-en-1-amine: Safe Handling & Disposal Protocol
[1][2]
Executive Summary: Immediate Action Card
Do not treat this chemical as a generic organic solvent. 3-Methylbut-3-en-1-amine possesses a dual-hazard functionality: a reactive alkene group and a basic primary amine. Improper disposal can lead to immediate exothermic polymerization, carbamate formation (clogging), or violent reaction with acidic waste streams.
| Critical Parameter | Specification | Operational Implication |
| RCRA Waste Codes | D001 (Ignitable), D002 (Corrosive) | Must go into "Flammable Basic" waste streams. |
| Flash Point | ~7°C (45°F) | High Fire Hazard. Ground all vessels during transfer. |
| Incompatibility | Acids, Oxidizers, CO₂ (Air) | DO NOT add to general "Organic Waste" carboys without pH verification. |
| Spill Response | Absorb with Vermiculite/Sand | DO NOT use paper towels (combustible) or acid-based neutralizers on spills. |
Part 1: Chemical Profile & Hazard Logic (The "Why")
To safely dispose of this compound, you must understand the causality of its reactivity.[1] This is not a passive waste product; it is a chemical system waiting for an initiator.
The Amine-Alkene Synergy[1]
-
The Amine (Basic) Hazard: As a primary amine, it will scavenge protons aggressively. If you pour this into a waste container holding acidic organic waste (e.g., acetic acid, TFA residues), the neutralization reaction is highly exothermic. In a closed waste drum, this rapid heat evolution can pressurize the vessel or ignite the vapors (Flash point is only 7°C).
-
The Alkene (Polymerization) Hazard: The double bond at the C3 position makes this molecule susceptible to radical polymerization. Storing it in a waste container with "spent" radical initiators (like peroxides or AIBN) can trigger a runaway polymerization event.
-
The CO₂ Trap: Primary amines react with atmospheric CO₂ to form solid carbamates.
Part 2: Segregation & Compatibility Matrix
Before disposal, verify the destination container against this matrix. Trust but verify: Use pH paper on the waste stream if the content is ambiguous.
| Target Stream | Compatibility | Mechanism of Failure |
| Organic Solvents (Neutral) | Compatible | Safe for bulking (e.g., Toluene, Hexane). |
| Organic Acids | DANGEROUS | Violent exotherm. Fire risk.[2][1][3][4][5][6][7][8][9] |
| Oxidizers (Peroxides) | EXPLOSIVE | Amine oxidation + Alkene polymerization. |
| Halogenated Solvents | Conditional | DCM/Chloroform can react with amines over time (alkylation) to form salts; acceptable for short-term storage but not long-term bulking. |
| Aqueous Waste | Poor | Soluble, but creates high pH disposal issues. Keep in organic stream. |
Part 3: Step-by-Step Disposal Workflows
Scenario A: Routine Laboratory Waste (Bulking)
Use this protocol for standard HPLC waste or synthesis byproducts.
-
Container Selection: Use High-Density Polyethylene (HDPE) or Glass. Avoid metal cans if the amine is wet, as it corrodes aluminum and zinc.
-
Labeling: Mark the container clearly as "ORGANIC WASTE - BASIC - FLAMMABLE."
-
Bulking:
-
Verify the receiving carboy is NOT acidic.
-
Pour waste slowly using a funnel.
-
Nitrogen Blanket (Recommended): If the container will be stored for >1 week, purge the headspace with nitrogen to prevent carbamate crusting.
-
-
Storage: Store in a flammable safety cabinet, segregated from acid waste streams.
Scenario B: Pure Chemical Disposal (Expired Reagents)
Use this protocol for disposing of old bottles found in inventory.
-
Do NOT bulk. Keep the chemical in its original bottle if intact.
-
Labeling: Apply a hazardous waste tag with the codes D001 and D002 .
-
Secondary Containment: Place the bottle inside a sealable plastic bag or a secondary tub to contain any leakage due to cap degradation.
-
Hand-off: Transfer directly to EHS or your waste management contractor as a "Lab Pack" item.
Scenario C: Spill Cleanup (Emergency)
-
Evacuate & Ventilate: Remove ignition sources immediately.
-
PPE: Wear Nitrile gloves (double gloved), safety goggles, and a lab coat.
-
Containment: Surround the spill with vermiculite or dry sand .
-
Note: Do not use "generic" spill pillows unless they are rated for aggressive bases.
-
-
Collection: Scoop absorbed material into a wide-mouth HDPE jar.
-
Labeling: Label as "Debris contaminated with Flammable Corrosive Amine."
Part 4: Decision Logic Visualization
The following diagram illustrates the critical decision points for disposing of this compound to ensure safety and regulatory compliance.
Figure 1: Decision tree for the safe disposal of this compound, prioritizing segregation from incompatible waste streams.
References
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Waste Codes D001 & D002. Retrieved from [Link]
Sources
- 1. rcilabscan.com [rcilabscan.com]
- 2. fishersci.com [fishersci.com]
- 3. epa.gov [epa.gov]
- 4. fishersci.ca [fishersci.ca]
- 5. echemi.com [echemi.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. FORMALDEHYDE, SOLUTION, FLAMMABLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. media.laballey.com [media.laballey.com]
- 9. Chemical Incompatibility Guide – Stanford Environmental Health & Safety [ehs.stanford.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for 3-Methylbut-3-en-1-amine
Handling novel or reactive small molecules is the cornerstone of discovery. However, the excitement of research must be built upon an unshakeable foundation of safety. 3-Methylbut-3-en-1-amine is a flammable and corrosive compound that demands rigorous adherence to safety protocols to mitigate risks. This guide provides an in-depth, procedural framework for the safe handling of this chemical, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). The causality behind each recommendation is explained to empower you, the researcher, to make informed safety decisions in your laboratory.
Foundational Hazard Assessment
Before any container is opened, a thorough understanding of the specific risks posed by this compound is critical. The primary hazards are dictated by its chemical structure: the amine group lends a corrosive nature, while the volatile, low-molecular-weight alkene structure contributes to its high flammability.
A summary of its hazard profile, based on data from analogous compounds, is presented below.
| Hazard Classification | Description & Associated Risks | Primary Route of Exposure |
| Flammable Liquid | Highly flammable liquid and vapor.[1][2][3] Vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.[4] | Inhalation, Skin Contact |
| Skin Corrosion/Irritation | Causes severe skin burns and irritation upon contact.[1][2][5][6] | Dermal Contact |
| Serious Eye Damage | Causes severe eye damage, with a risk of blindness.[1][3][6][7] | Ocular Contact (Splash) |
| Acute Toxicity / Irritation | Harmful if inhaled or swallowed.[2][4][6] Vapors may cause respiratory irritation, dizziness, or drowsiness.[4][5][6][7] | Inhalation, Ingestion |
Core Directive: Engineering Controls and Personal Protective Equipment
The first line of defense is always engineering controls. The second is your PPE. Never substitute PPE for proper engineering solutions; they must be used in concert.
Mandatory Engineering Controls
-
Chemical Fume Hood: All handling of this compound must be performed inside a certified chemical fume hood to control flammable and toxic vapors.[8]
-
Grounding and Bonding: To prevent static discharge, which can ignite flammable vapors, ensure all containers and receiving equipment are properly grounded and bonded.[3][4][7][9]
-
Ignition Source Control: Strictly eliminate all potential ignition sources from the handling area. This includes open flames, hot surfaces, sparks, and non-explosion-proof electrical equipment.[3][5][7][8][9][10] Use only non-sparking tools.[1][8][10]
-
Eyewash Station and Safety Shower: Ensure immediate and unobstructed access to a functional emergency eyewash station and safety shower.
Personal Protective Equipment (PPE) Specification
The selection of PPE is not a matter of preference but a requirement dictated by the chemical's properties.
-
Eye and Face Protection:
-
Rationale: The severe and irreversible eye damage this chemical can cause makes eye protection paramount.
-
Specification: Wear tightly fitting chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[7][9] In situations with a higher risk of splashing, such as during transfers of larger volumes, a full-face shield must be worn in addition to chemical goggles.[7][11]
-
-
Hand Protection:
-
Rationale: Direct skin contact can lead to severe chemical burns. Gloves provide the primary barrier.
-
Specification: Wear chemical-impermeable gloves that have been tested for resistance to amines and organic compounds.[1][5] Nitrile rubber gloves (minimum 0.11 mm thickness) are often suitable for splash contact, but it is crucial to consult the glove manufacturer's specific chemical resistance data.[7] Always inspect gloves for tears or pinholes before use.[9]
-
-
Body Protection:
-
Rationale: Protects skin from accidental splashes and prevents the contamination of personal clothing.
-
Specification: A flame-resistant lab coat is the minimum requirement. For procedures with significant splash potential, a chemical-resistant apron or suit should be worn over the lab coat.[9] Ensure clothing is made of a material that will not melt or adhere to the skin in the event of a fire.
-
-
Respiratory Protection:
-
Rationale: The inhalation of vapors can cause respiratory tract irritation and systemic effects.[4][6]
-
Specification: When working within a certified chemical fume hood, respiratory protection is not typically required. However, if there is a failure in engineering controls or in an emergency situation, respiratory protection is essential. A full-face respirator with an organic vapor cartridge (Type A or equivalent) is necessary.[4][9]
-
Operational Plan: A Step-by-Step Procedural Guide
This workflow ensures that safety checks and procedures are integrated into the entire handling process.
Caption: Workflow for Safe Handling of this compound.
Donning and Doffing PPE
-
Donning (Putting On):
-
Put on your lab coat and fasten it completely.
-
Put on your chemical splash goggles.
-
Put on your gloves, ensuring the cuffs go over the sleeves of your lab coat.
-
-
Doffing (Taking Off): This sequence is critical to avoid self-contamination.
Emergency and Disposal Plans
Emergency Response
-
Skin Contact: Immediately remove all contaminated clothing.[1][5][9] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[3][4] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[1][4][7] Remove contact lenses if present and easy to do.[3][5] Seek immediate medical attention from an ophthalmologist.[3][4]
-
Inhalation: Move the affected person to fresh air immediately.[1][7][9] If breathing is difficult, provide oxygen. Seek medical attention.[4]
-
Spill: Evacuate personnel to a safe area.[1][7] Remove all ignition sources.[1][7][8] Contain the spill using an inert, non-combustible absorbent material like sand or diatomaceous earth.[12] Use non-sparking tools to collect the material into a suitable, closed container for disposal.[8][10] Do not let the chemical enter drains.[1][3][6][7][12]
Disposal Protocol
-
Chemical Waste: Unused or waste this compound is considered hazardous waste. It must be disposed of through a licensed disposal company.[7] Do not mix with other waste streams unless compatibility is confirmed.
-
Contaminated Materials: All disposable PPE (gloves, etc.), absorbent materials from spills, and empty containers must be treated as hazardous waste.[10] Place them in a designated, sealed container for disposal according to all local, regional, and national regulations.[5][7]
By integrating these expert protocols and understanding the rationale behind them, you can build a culture of safety that protects you, your colleagues, and the integrity of your research.
References
- Carl ROTH GmbH + Co. KG. (2016, June 27). Safety Data Sheet: 3-methylbutan-1-ol.
- Fisher Scientific. (n.d.). Safety Data Sheet: 3-Methyl-2-buten-1-ol.
- Airgas. (2018, January 31). Safety Data Sheet: 3-Methyl-1-Butene.
- ECHEMI. (n.d.). 3-BUTEN-1-AMINE SDS, 2524-49-4 Safety Data Sheets.
- ChemicalBook. (2025, December 20). 3-METHYL-3-BUTEN-1-OL - Safety Data Sheet.
- ECHEMI. (n.d.). 3-Methyl-1-butene SDS, 563-45-1 Safety Data Sheets.
- Thermo Fisher Scientific. (2019, February 21). Safety Data Sheet: 2-Methyl-3-buten-2-ol.
- Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 3-Methoxy-3-methyl-1-butanol.
- Sigma-Aldrich. (2023, October 27). Safety Data Sheet: 3-Methyl-3-buten-1-ol.
- Fisher Scientific. (2013, October 3). Safety Data Sheet: 3-Amino-1-propanol.
- Fisher Scientific. (n.d.). Safety Data Sheet: 3-Methyl-3-buten-1-ol.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet: 2-Methyl-3-buten-2-ol.
- American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
Sources
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- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. carlroth.com [carlroth.com]
- 5. airgas.com [airgas.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
- 11. americanchemistry.com [americanchemistry.com]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
